BI-860585
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-860585; BI860585; BI 860585. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BI-860585 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI-860585 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR Complex 1 (mTORC1) and mTORC2.[1][2] This dual inhibitory action prevents the phosphorylation of key downstream effectors, leading to the induction of apoptosis and a reduction in cell proliferation in cancer cells.[1] Preclinical studies have demonstrated its inhibitory effects across various sarcoma and colorectal cancer cell lines.[3][4] Although the clinical development of this compound was discontinued for strategic reasons, the understanding of its mechanism of action remains valuable for the broader field of mTOR inhibition in oncology.[5]
Introduction to this compound
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in human cancers.[3] The mTOR kinase is a central node in this pathway, existing in two distinct multiprotein complexes: mTORC1 and mTORC2.[3] First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but do not directly inhibit mTORC2. This can lead to a feedback activation of Akt signaling, limiting their therapeutic efficacy.[6] this compound was developed as a second-generation mTOR inhibitor to overcome this limitation by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1][2]
Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
This compound functions as an ATP-competitive inhibitor of the mTOR kinase.[1][2] By binding to the kinase domain of mTOR, it blocks the catalytic activity of both mTORC1 and mTORC2.[1]
-
Inhibition of mTORC1: This abrogates the phosphorylation of its canonical downstream targets, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1). The dephosphorylation of 4E-BP1 leads to the suppression of cap-dependent translation of key oncogenic proteins. Inhibition of S6K1 signaling also contributes to the reduction of protein synthesis and cell growth.
-
Inhibition of mTORC2: This directly prevents the phosphorylation of Akt at serine 473, which is required for its full activation. By inhibiting mTORC2, this compound effectively blocks the feedback activation of Akt that is often observed with rapalogs.[6] The inhibition of mTORC2 also impacts other substrates, such as serum- and glucocorticoid-induced kinase 1 (SGK1) and protein kinase C (PKC), which are involved in cell survival and cytoskeletal organization.
The combined inhibition of mTORC1 and mTORC2 signaling by this compound results in a comprehensive shutdown of this critical oncogenic pathway, leading to decreased cell proliferation and the induction of apoptosis.[1]
Signaling Pathway Visualization
The following diagram illustrates the central role of this compound in inhibiting the PI3K/Akt/mTOR signaling pathway.
Caption: Mechanism of action of this compound in the PI3K/Akt/mTOR signaling pathway.
Preclinical Data
In Vitro Efficacy in Cancer Cell Lines
This compound has demonstrated antiproliferative activity across a range of cancer cell lines. A study on 20 sarcoma cell lines of different histological origins showed that this compound had inhibitory effects on their viability.[3] Another study utilizing 3D cultures derived from colorectal tumors reported IC50 values for this compound.[4]
| Cell Line Type | Number of Cultures Tested | IC50 Range (µM) | Reference |
| Sarcoma | 20 | Not specified, but inhibitory effects observed | [3] |
| Colorectal Cancer (3D cultures) | 38 | 3.05 - >60 | [4] |
Note: Specific EC50 values for the 20 sarcoma cell lines were not detailed in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of an mTOR inhibitor like this compound.
In Vitro mTOR Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of mTORC1 and mTORC2.
Principle: A purified, active form of mTOR is incubated with a substrate (e.g., a GFP-4E-BP1 fusion protein) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, typically using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of this compound in the kinase assay buffer containing 1% DMSO.
-
Prepare a solution of recombinant active mTOR (e.g., a truncated form containing the kinase domain) in kinase assay buffer.
-
Prepare a solution of GFP-4E-BP1 substrate in kinase assay buffer.
-
Prepare a solution of ATP at the desired concentration (e.g., near the Km for ATP) in kinase assay buffer.
-
Prepare a detection solution containing a terbium-labeled anti-phospho-4E-BP1 (Thr46) antibody in a suitable buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the this compound dilutions.
-
Add the mTOR enzyme and the GFP-4E-BP1 substrate to the wells and incubate for a short period at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled anti-phospho-4E-BP1 antibody solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the ratio of the acceptor (GFP) emission to the donor (terbium) emission.
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro mTOR kinase assay.
Western Blot Analysis of Pathway Inhibition
This method is used to confirm the on-target effect of this compound in cancer cells by measuring the phosphorylation status of downstream effectors of mTORC1 and mTORC2.
Principle: Cancer cells are treated with this compound, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total proteins in the mTOR pathway (e.g., p-Akt (S473), Akt, p-S6, S6, p-4E-BP1, 4E-BP1).
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability and Apoptosis Assays
These assays are used to determine the functional consequences of mTOR inhibition by this compound on cancer cell survival and proliferation.
Cell Viability (e.g., MTT or CellTiter-Glo® Assay):
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
After a set incubation period (e.g., 72 hours), add the viability reagent (MTT or CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound for a desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and the viable population (Annexin V-negative, PI-negative).
Conclusion
This compound is a dual mTORC1/mTORC2 kinase inhibitor that potently blocks the PI3K/Akt/mTOR signaling pathway. Its mechanism of action, involving the inhibition of both major mTOR complexes, leads to reduced protein synthesis, cell growth, and survival, ultimately inducing apoptosis in cancer cells. The preclinical data in sarcoma and colorectal cancer models support its activity as an anticancer agent. While its clinical development has been halted, the detailed understanding of its molecular mechanism provides a valuable framework for the ongoing development and application of next-generation mTOR pathway inhibitors in oncology.
References
- 1. oatext.com [oatext.com]
- 2. mdpi.com [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
BI-860585: A Technical Guide to its Function as a Dual mTORC1/mTORC2 Inhibitor in the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-860585 is a potent and selective, orally bioavailable, ATP-competitive small molecule inhibitor that targets the kinase domain of the mammalian target of rapamycin (mTOR). By effectively blocking both mTOR complex 1 (mTORC1) and mTORC2, this compound distinguishes itself from earlier generation mTOR inhibitors, offering a more comprehensive blockade of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.
Introduction to the PI3K/Akt/mTOR Pathway and the Role of mTOR
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular network that integrates signals from growth factors, nutrients, and cellular energy status to orchestrate fundamental cellular processes.[1] Aberrant activation of this pathway is a frequent event in human cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.
At the core of this pathway lies mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 is sensitive to nutrient and growth factor signals and is acutely inhibited by rapamycin and its analogs (rapalogs). Its downstream effectors, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), are key regulators of protein synthesis and cell growth.
-
mTORC2 is generally considered rapamycin-insensitive and plays a critical role in activating Akt by phosphorylating it at the Ser473 residue, which is essential for its full kinase activity. Akt, in turn, regulates a multitude of cellular processes, including cell survival and proliferation.
First-generation mTOR inhibitors, the rapalogs, only partially inhibit mTORC1 and do not directly inhibit mTORC2. This can lead to a feedback activation of Akt via mTORC2, limiting their therapeutic efficacy. This limitation spurred the development of second-generation mTOR kinase inhibitors, such as this compound, which competitively bind to the ATP-binding site of mTOR, thereby inhibiting both mTORC1 and mTORC2.[2]
This compound: Mechanism of Action
This compound functions as an ATP-competitive inhibitor of mTOR kinase.[1] By binding to the kinase domain of mTOR, it prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2. This dual inhibition leads to a more complete shutdown of the PI3K/Akt/mTOR pathway compared to rapalogs. The inhibition of mTORC1 by this compound results in the dephosphorylation of S6K and 4E-BP1, leading to a reduction in protein synthesis and cell growth. Concurrently, the inhibition of mTORC2 prevents the phosphorylation and full activation of Akt, thereby promoting apoptosis and further inhibiting cell proliferation and survival.[1]
dot
Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data
While specific preclinical IC50 and Ki values for this compound are not publicly available in the reviewed literature, clinical trial data provides insights into its potency and therapeutic window.
Table 1: Clinical Trial Data for this compound
| Parameter | Value | Study Arm | Reference |
| Maximum Tolerated Dose (MTD) | 220 mg/day | Monotherapy (Arm A) | [2] |
| 160 mg/day | Combination with Exemestane (Arm B) | [2] | |
| 160 mg/day | Combination with Paclitaxel (Arm C) | [2] | |
| Common Treatment-Related Adverse Events (Grade ≥3) | Hyperglycemia, Diarrhea, Rash, Fatigue, Stomatitis | All Arms | [2] |
| Disease Control Rate | 20% | Monotherapy (Arm A) | [2] |
| 28% | Combination with Exemestane (Arm B) | [2] | |
| 58% | Combination with Paclitaxel (Arm C) | [2] |
Experimental Protocols
The following sections describe general methodologies that are widely used to characterize mTOR inhibitors like this compound.
mTOR Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of mTOR. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: The assay measures the phosphorylation of a substrate by the mTOR kinase. A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled substrate are used. When the substrate is phosphorylated, the binding of the antibody brings the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a FRET signal. Inhibition of mTOR kinase activity leads to a decrease in the FRET signal.
Materials:
-
Recombinant human mTOR enzyme
-
Biotinylated substrate peptide (e.g., a fragment of 4E-BP1)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Test compound (this compound)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the test compound and mTOR enzyme to the wells of the microplate.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in a buffer containing EDTA.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
dot
Figure 2: General workflow for an mTOR kinase inhibition assay.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells. A commonly used method is the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells in culture.
Materials:
-
Cancer cell line of interest (e.g., a line with a known PI3K/Akt/mTOR pathway mutation)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration and perform a non-linear regression analysis to determine the GI50 (concentration for 50% growth inhibition).
dot
Figure 3: General workflow for a cellular proliferation assay.
Conclusion
This compound is a potent, dual mTORC1/mTORC2 inhibitor that represents a significant advancement over first-generation mTOR inhibitors. By comprehensively blocking the PI3K/Akt/mTOR pathway, it has demonstrated promising anti-tumor activity in preclinical and early clinical studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel mTOR inhibitors. Further research is warranted to identify predictive biomarkers and optimal combination strategies to maximize the therapeutic potential of this class of drugs in the treatment of cancer.
References
BI-860585: A Technical Overview of its Discovery and Development
Langen, Germany - BI-860585, a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, emerged from the discovery pipeline of Boehringer Ingelheim as a promising therapeutic agent for various cancers. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The development of this compound was later discontinued by Boehringer Ingelheim and the compound was out-licensed to Xynomic Pharmaceuticals, where it was renamed XP-105.
Discovery and Preclinical Development
The discovery of this compound stemmed from a focused effort to identify dual inhibitors of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. As a key regulator of cell growth, proliferation, and survival, the PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. While first-generation mTOR inhibitors, known as rapalogs, only targeted mTORC1, it was hypothesized that dual inhibition of both mTORC1 and mTORC2 would lead to a more profound and sustained anti-tumor effect.
This compound was identified as a potent and selective ATP-competitive inhibitor, demonstrating significant activity in preclinical models.
In Vitro Activity
The anti-proliferative activity of this compound was evaluated against a panel of 20 sarcoma cell lines, revealing a broad spectrum of activity. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Cell Line | Histological Subtype | This compound EC50 (µM) |
| Osteosarcoma | ||
| HOS | Osteosarcoma | 0.07 |
| HUO9 | Osteosarcoma | 0.07 |
| K-HOS | Osteosarcoma | 0.06 |
| MG63 | Osteosarcoma | 0.05 |
| NOS1 | Osteosarcoma | 0.06 |
| Saos2 | Osteosarcoma | 0.07 |
| U2OS | Osteosarcoma | 0.06 |
| Rhabdomyosarcoma | ||
| A204 | Rhabdomyosarcoma | 0.07 |
| RD | Rhabdomyosarcoma | 0.06 |
| RH30 | Rhabdomyosarcoma | 0.06 |
| Synovial Sarcoma | ||
| FUJI | Synovial Sarcoma | 0.07 |
| HS-SY-II | Synovial Sarcoma | 0.08 |
| SYO-1 | Synovial Sarcoma | 0.06 |
| YaFuSS | Synovial Sarcoma | 0.07 |
| Ewing Sarcoma | ||
| A673 | Ewing Sarcoma | 0.18 |
| RD-ES | Ewing Sarcoma | 0.08 |
| W-ES | Ewing Sarcoma | 0.06 |
| Other Sarcomas | ||
| HT1080 | Fibrosarcoma | 0.07 |
| NMS-2 | Leiomyosarcoma | 0.06 |
| SK-LMS-1 | Leiomyosarcoma | 0.07 |
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to the blockade of downstream signaling pathways crucial for cancer cell survival and proliferation.
Caption: The inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.
Clinical Development: Phase I Trial
This compound entered a Phase I, open-label, dose-escalation study (NCT01938846) to evaluate its safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy in patients with advanced solid tumors. The trial investigated this compound as a single agent and in combination with exemestane or paclitaxel.
Study Design
Caption: Overview of the Phase I clinical trial design for this compound.
Key Clinical Findings
The Phase I trial established the MTD for this compound monotherapy at 220 mg/day. In combination with exemestane, the MTD for this compound was 160 mg/day, and in combination with paclitaxel, it was also 160 mg/day.
Dose-Limiting Toxicities (DLTs):
-
Monotherapy: Diarrhea, rash, and increased alanine/aspartate aminotransferase.
-
Combination with Exemestane: Stomatitis and rash.
-
Combination with Paclitaxel: Diarrhea and increased blood creatine phosphokinase.
Most Frequent Treatment-Related Adverse Events:
-
Monotherapy: Hyperglycemia, diarrhea, and nausea.
-
Combination with Exemestane: Diarrhea and stomatitis.
-
Combination with Paclitaxel: Fatigue and diarrhea.
Preliminary Efficacy:
-
Monotherapy: Stable disease was observed in 18 patients.
-
Combination with Exemestane: 4 partial responses and 6 cases of stable disease were reported.
-
Combination with Paclitaxel: 1 complete response, 4 partial responses, and 8 cases of stable disease were noted.
Experimental Protocols
In Vitro Cell Proliferation Assay
The anti-proliferative activity of this compound was determined using a standard cell viability assay.
-
Cell Plating: Sarcoma cell lines were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability was assessed using the WST-8 assay, which measures mitochondrial dehydrogenase activity.
-
Data Analysis: The absorbance was measured at 450 nm, and the EC50 values were calculated using a four-parameter logistic curve fit.
mTOR Kinase Assay (General Protocol)
While the specific proprietary assay used for this compound is not publicly available, a general protocol for an in vitro mTOR kinase assay is as follows:
-
Immunoprecipitation: mTORC1 and mTORC2 complexes are immunoprecipitated from cell lysates using specific antibodies against mTOR, Raptor (for mTORC1), or Rictor (for mTORC2).
-
Kinase Reaction: The immunoprecipitated complexes are incubated with a substrate (e.g., recombinant 4E-BP1 for mTORC1 or AKT for mTORC2) in a kinase buffer containing ATP and the test compound (this compound).
-
Detection: The phosphorylation of the substrate is detected by immunoblotting using phospho-specific antibodies or by using a luminescence-based assay.
-
Data Analysis: The inhibitory activity of the compound is determined by quantifying the reduction in substrate phosphorylation.
Transition to XP-105
In December 2018, Xynomic Pharmaceuticals acquired the exclusive worldwide rights to develop, manufacture, and commercialize this compound from Boehringer Ingelheim. Following the acquisition, this compound was renamed XP-105. Xynomic has indicated plans to initiate further clinical trials, including a potential pivotal Phase II trial in breast cancer and a Phase Ib trial in combination with another of their pipeline assets for colorectal cancer.
Conclusion
This compound is a potent, selective, and ATP-competitive dual mTORC1/2 inhibitor with demonstrated preclinical and early clinical activity across a range of solid tumors. While its development was discontinued by its originator, the compound, now known as XP-105, continues to be evaluated in the clinic, holding promise as a potential new therapeutic option for cancer patients. Further clinical investigation will be crucial to fully elucidate its therapeutic potential.
Preclinical Profile of BI-860585 in Sarcoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for BI-860585 in various sarcoma models. The information is compiled from published research to support further investigation and development of this compound.
Executive Summary
This compound is a potent and selective, ATP-competitive inhibitor of mTORC1 and mTORC2.[1][2] Preclinical studies have demonstrated its broad anti-proliferative activity across a diverse panel of sarcoma cell lines, suggesting its potential as a therapeutic agent for this heterogeneous group of malignancies. This document summarizes the in-vitro efficacy of this compound, details the experimental methodologies employed in these studies, and visualizes its mechanism of action and the experimental workflow.
In-Vitro Efficacy of this compound in Sarcoma Cell Lines
The anti-proliferative activity of this compound has been evaluated against a panel of 20 sarcoma cell lines of different histological subtypes. The half-maximal effective concentration (EC50) for each cell line is presented in the table below. The data indicates that this compound exhibits inhibitory effects on the viability of sarcoma cells with different histological features.[3]
| Sarcoma Subtype | Cell Line | This compound EC50 (µM) |
| Osteosarcoma | HOS | 0.18 |
| KHOS | 0.17 | |
| MG-63 | 0.11 | |
| MNNG/HOS | 0.19 | |
| Saos-2 | 0.16 | |
| U-2 OS | 0.19 | |
| Rhabdomyosarcoma | A-204 | 0.16 |
| RD | 0.14 | |
| Rh30 | 0.17 | |
| RMS-YM | 0.15 | |
| Synovial Sarcoma | FUJI | 0.14 |
| HS-SY-II | 0.13 | |
| SYO-1 | 0.14 | |
| YaFuSS | 0.15 | |
| Ewing Sarcoma | A-673 | 0.13 |
| RD-ES | 0.13 | |
| SK-ES-1 | 0.12 | |
| SK-N-MC | 0.13 | |
| TC-71 | 0.12 | |
| WE-68 | 0.13 |
Experimental Protocols
The following section details the methodology used to generate the in-vitro efficacy data.
Cell Lines and Culture Conditions
A panel of 20 human sarcoma cell lines representing osteosarcoma, rhabdomyosarcoma, synovial sarcoma, and Ewing sarcoma were utilized. Cells were maintained in their respective recommended culture media supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Growth Inhibitory Assay
The anti-proliferative effects of this compound were determined using a cell viability assay.
-
Cell Plating: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in culture medium and added to the cells. The final concentrations typically ranged from 0.01 to 10 µM.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.
-
Data Analysis: The EC50 values were calculated from the dose-response curves using a non-linear regression analysis.
In-Vivo Sarcoma Models
As of the latest available public data, detailed preclinical studies of this compound in sarcoma xenograft models have not been published. Therefore, quantitative data on in-vivo efficacy, such as tumor growth inhibition, and specific experimental protocols for animal studies are not available at this time.
Visualizations
Signaling Pathway of this compound
This compound functions as a dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Caption: this compound inhibits mTORC1 and mTORC2 signaling.
Experimental Workflow for In-Vitro Efficacy Testing
The following diagram illustrates the key steps in the in-vitro evaluation of this compound.
Caption: In-vitro anti-proliferative assay workflow.
References
BI-860585: A Technical Guide to its Target Binding, Kinase Selectivity, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-860585 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mammalian target of rapamycin).[1][2] It targets both mTOR complex 1 (mTORC1) and mTORC2, distinguishing it from earlier allosteric inhibitors like rapamycin which primarily affect mTORC1.[1][2] This dual inhibitory activity allows this compound to more comprehensively block the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1] Preclinical and early clinical studies have demonstrated its potential as an antineoplastic agent.[2][3]
This technical guide provides a comprehensive overview of the target binding, kinase selectivity profile, and key preclinical data for this compound.
Target Binding and Potency
Cellular Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. In a panel of 20 sarcoma cell lines, this compound demonstrated consistent inhibitory effects on cell viability, with half-maximal effective concentration (EC50) values detailed in the table below.[5]
| Cell Line | Histological Subtype | This compound EC50 (µM) |
| MG-63 | Osteosarcoma | 0.43 |
| HOS | Osteosarcoma | 0.28 |
| U-2 OS | Osteosarcoma | 0.22 |
| Saos-2 | Osteosarcoma | 0.25 |
| MNNG/HOS | Osteosarcoma | 0.27 |
| SJSA-1 | Osteosarcoma | 0.23 |
| HuO9 | Osteosarcoma | 0.32 |
| RD | Rhabdomyosarcoma | 0.21 |
| A-204 | Rhabdomyosarcoma | 0.21 |
| SJCRH30 | Rhabdomyosarcoma | 0.21 |
| KYM-1 | Rhabdomyosarcoma | 0.24 |
| SYO-1 | Synovial sarcoma | 0.24 |
| HS-SY-II | Synovial sarcoma | 0.24 |
| YaFuSS | Synovial sarcoma | 0.23 |
| A-673 | Ewing sarcoma | 0.23 |
| RD-ES | Ewing sarcoma | 0.24 |
| SK-ES-1 | Ewing sarcoma | 0.23 |
| TC-71 | Ewing sarcoma | 0.22 |
| WE-68 | Ewing sarcoma | 0.23 |
| SK-N-MC | Ewing sarcoma | 0.22 |
| Data compiled from "Antitumor activities of BIBF 1120, BI 860585, and BI 836845 in preclinical models of sarcoma".[5] |
Kinase Selectivity Profile
This compound is characterized as a selective mTOR inhibitor. According to documents from Boehringer Ingelheim, the compound exhibits over 100-fold selectivity for mTORC1/2 compared to other kinases.[4] A comprehensive kinase selectivity profile detailing the specific off-target kinases and their inhibition levels is not publicly available in peer-reviewed literature. Such selectivity is a critical attribute for minimizing off-target effects and associated toxicities.
Signaling Pathway Inhibition
This compound's mechanism of action involves the direct inhibition of mTOR kinase activity, leading to the downstream suppression of both mTORC1 and mTORC2 signaling pathways.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Pharmacodynamic studies in a Phase 1 clinical trial confirmed target engagement, demonstrating that this compound administration leads to a reduction in the phosphorylation of Akt at serine 473 (pAkt Ser473), a direct substrate of mTORC2.[6] This provides in vivo evidence of mTORC2 inhibition.
Experimental Methodologies
While specific, detailed protocols for the preclinical characterization of this compound are not publicly available, the following sections describe general methodologies commonly employed for the evaluation of ATP-competitive mTOR inhibitors.
Biochemical Kinase Assay (General Protocol)
Biochemical assays are crucial for determining the direct inhibitory activity of a compound against the purified kinase.
Caption: General workflow for a biochemical kinase assay to determine IC50 values.
Protocol Outline:
-
Assay Buffer Preparation: A suitable kinase buffer is prepared, typically containing Tris-HCl, MgCl₂, DTT, and a source of ATP.
-
Component Preparation: Purified, active mTOR enzyme, a substrate (such as PHAS-I/4E-BP1), and ATP (often [γ-³²P]ATP for radiometric assays) are prepared.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations for IC50 determination.
-
Kinase Reaction: The mTOR enzyme is incubated with the substrate and this compound at various concentrations. The reaction is initiated by the addition of ATP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a strong acid or EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. In non-radiometric assays, methods like fluorescence polarization or luminescence may be used.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (General Protocol)
Cellular assays are essential to assess the effect of the compound on cell viability and proliferation in a more physiologically relevant context.
Caption: General workflow for a cellular proliferation assay to determine EC50 values.
Protocol Outline:
-
Cell Culture: Sarcoma cell lines are maintained in appropriate culture media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound.
-
Incubation: The cells are incubated with the compound for a period of time, typically 72 hours, to allow for effects on proliferation.
-
Viability Assessment: A viability reagent, such as MTT or a luminescent cell viability reagent (e.g., CellTiter-Glo®), is added to each well.
-
Signal Measurement: The signal (absorbance for MTT, luminescence for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to vehicle-treated control cells. The EC50 value is determined by plotting the data and fitting it to a dose-response curve.
Conclusion
This compound is a potent and selective dual mTORC1/mTORC2 inhibitor with demonstrated anti-proliferative activity across a range of cancer cell lines. Its ATP-competitive mechanism of action allows for a more complete blockade of the mTOR signaling pathway compared to allosteric inhibitors. While detailed public data on its biochemical potency and full kinase selectivity profile are limited, the available information underscores its potential as a targeted therapeutic agent in oncology. Further research and publication of comprehensive preclinical data will be valuable for the continued development and understanding of this and other dual mTOR inhibitors.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. 3. Oncotrack - observational clinical cohort datasets [faircookbook.elixir-europe.org]
- 4. edgar.secdatabase.com [edgar.secdatabase.com]
- 5. oatext.com [oatext.com]
- 6. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dual Inhibition of mTORC1 and mTORC2 by BI-860585
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, metabolism, and survival.[1] Its frequent hyperactivation in various human cancers has made it a prime target for therapeutic intervention.[1] The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and functions.[1][2] First-generation mTOR inhibitors, known as rapalogs, only partially inhibited mTORC1 and did not affect mTORC2, leading to limited therapeutic success and the activation of feedback loops that promote cell survival.[1][3]
This guide focuses on BI-860585, a potent, selective, and orally bioavailable ATP-competitive inhibitor designed to target the kinase domains of both mTORC1 and mTORC2.[1][4][5] By simultaneously blocking both complexes, this compound was developed to offer a more comprehensive inhibition of the mTOR pathway, potentially overcoming the resistance mechanisms associated with rapalogs.[6] This document provides a detailed overview of the mechanism of action, preclinical rationale, and extensive clinical data from a Phase 1 study of this compound. It includes structured data tables, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and workflows.
The mTOR Signaling Pathway and Rationale for Dual Inhibition
The mTOR signaling network is a central regulator of cellular homeostasis.[7]
-
mTOR Complex 1 (mTORC1): Activated by growth factors, amino acids, and energy status, mTORC1 promotes anabolic processes.[2][7] Its key downstream targets include S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), which together drive protein synthesis and cell growth.[3][8]
-
mTOR Complex 2 (mTORC2): Primarily activated by growth factors, mTORC2 is crucial for full activation of the AKT kinase (via phosphorylation at Ser473), which in turn promotes cell survival and proliferation.[8][9][10] mTORC2 also plays a role in regulating the cytoskeleton.[3]
First-generation inhibitors like rapamycin allosterically inhibit mTORC1 but not mTORC2. A significant drawback of this approach is the disruption of a negative feedback loop: S6K, when activated by mTORC1, normally inhibits upstream signaling. When mTORC1 is blocked by rapalogs, this feedback is lost, leading to the hyperactivation of PI3K/AKT signaling via mTORC2, which can promote tumor survival.[1]
Dual mTORC1/mTORC2 inhibitors like this compound were designed to circumvent this issue. By competitively inhibiting the ATP-binding site of the mTOR kinase itself, these agents block the activity of both complexes, preventing the feedback activation of AKT and providing a more complete shutdown of the pathway.[5][9]
Visualization: mTOR Signaling and this compound Inhibition
Caption: The mTOR signaling pathway, highlighting dual inhibition of mTORC1 and mTORC2 by this compound.
Preclinical and Clinical Data
While specific preclinical quantitative data on this compound (e.g., IC50 values) are not extensively published, it is described as a potent and selective inhibitor with strong preclinical efficacy against various sarcoma types.[1] The most comprehensive data comes from a Phase 1 clinical trial (NCT01938846).[1][4]
Quantitative Data from Phase 1 Clinical Trial
The primary objectives of this study were to determine the maximum tolerated dose (MTD) and assess the safety of this compound as a monotherapy and in combination with other agents.[1][4]
Table 1: Study Design (NCT01938846)
| Arm | Treatment | This compound Dose Range (mg/day) | Patients Treated (n) |
|---|---|---|---|
| A | This compound Monotherapy | 5–300 | 41 |
| B | This compound + Exemestane (25 mg/day) | 40–220 | 25 |
| C | This compound + Paclitaxel (60–80 mg/m²/week) | 80–220 | 24 |
Source: de Braud et al., 2020.[1][11]
Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)
| Arm | MTD of this compound (mg/day) | Key DLTs Observed in Cycle 1 (All Grade 3) |
|---|---|---|
| A | 220 | Rash, elevated ALT/AST, diarrhea |
| B | 160 | Rash, stomatitis, increased gamma-glutamyl transferase |
| C | 160 | Diarrhea, increased blood creatine phosphokinase |
Source: de Braud et al., 2020.[1][11]
Table 3: Most Frequent Treatment-Related Adverse Events (AEs)
| Arm | Adverse Event 1 | Frequency (%) | Adverse Event 2 | Frequency (%) |
|---|---|---|---|---|
| A | Hyperglycemia | 54% | Diarrhea | 39% |
| B | Diarrhea | 40% | Stomatitis | 40% |
| C | Fatigue | 58% | Diarrhea | 58% |
Source: de Braud et al., 2020.[1][11]
Table 4: Clinical Efficacy and Pharmacodynamics
| Arm | Objective Response | Disease Control Rate (CR+PR+SD) | Pharmacodynamic Marker |
|---|---|---|---|
| A | 0 | 20% | Sustained reduction in pAKT/total AKT ratio observed at doses ≥120 mg/day.[6] |
| B | 4 Partial Responses (PRs) | 28% | Consistent with monotherapy.[1] |
| C | 1 Complete Response (CR), 4 PRs | 58% | Consistent with monotherapy.[1] |
Source: de Braud et al., 2020; Machiels et al., 2019.[1][6]
Pharmacokinetic analyses showed that this compound had nearly dose-proportional plasma exposure with rapid absorption.[1] There was no significant food effect or drug-drug interaction with exemestane or paclitaxel.[1][4] Notably, development of this compound was discontinued during the study due to a strategic decision by the sponsor.[1]
Experimental Protocols
Detailed protocols for the specific preclinical evaluation of this compound are not publicly available. The following sections describe standard, detailed methodologies for the key experiments typically required to characterize a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mTOR kinase.
Methodology:
-
Reagents: Recombinant human mTOR protein, ATP, substrate peptide (e.g., a fragment of 4E-BP1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer. b. In a 384-well plate, add the mTOR enzyme, the substrate peptide, and the diluted this compound compound or DMSO vehicle control. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for mTOR). d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol. f. Measure luminescence using a plate reader.
-
Data Analysis: a. Convert luminescence signals to percent inhibition relative to the DMSO control. b. Plot percent inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Pathway Modulation (Representative Protocol)
Objective: To confirm this compound inhibits mTORC1 and mTORC2 signaling in cancer cell lines by measuring the phosphorylation of downstream substrates.
Methodology:
-
Cell Culture and Treatment: a. Seed cancer cells (e.g., MCF-7, U87-MG) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours, then stimulate with a growth factor (e.g., insulin or EGF) in the presence of varying concentrations of this compound or DMSO vehicle for 2-4 hours.
-
Protein Extraction: a. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. c. Determine protein concentration using a BCA assay.
-
Electrophoresis and Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins by size on an 8-12% SDS-PAGE gel. c. Transfer proteins to a PVDF membrane.
-
Immunodetection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
- Phospho-AKT (Ser473) (mTORC2 target)
- Phospho-S6K (Thr389) (mTORC1 target)
- Phospho-4E-BP1 (Thr37/46) (mTORC1 target)
- Total AKT, Total S6K, Total 4E-BP1, and a loading control (e.g., β-actin). c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study (Representative Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: a. Subcutaneously inject 5-10 million cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse. b. Monitor tumor growth using calipers.
-
Treatment: a. Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at multiple dose levels). b. Administer this compound or vehicle daily via oral gavage for 21-28 days.
-
Efficacy Assessment: a. Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2. b. At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for pAKT).
-
Data Analysis: a. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. b. Assess statistical significance using appropriate tests (e.g., ANOVA).
Visualization: Drug Discovery and Development Workflow
Caption: A generalized workflow for the discovery and development of a targeted therapy like this compound.
Conclusion
This compound is a second-generation mTOR inhibitor that effectively blocks both mTORC1 and mTORC2 through ATP-competitive inhibition. This dual mechanism of action is designed to provide a more thorough suppression of the PI3K/AKT/mTOR pathway than first-generation rapalogs, notably by preventing the feedback activation of AKT. Data from a Phase 1 clinical trial demonstrated that this compound was tolerable and showed clear signs of antitumor activity, both as a monotherapy and in combination with exemestane or paclitaxel in patients with advanced solid tumors.[1][11] Pharmacodynamic assessments confirmed target engagement with a dose-dependent reduction in AKT phosphorylation.[6] Although the clinical development of this compound was halted for strategic reasons, the data generated from its investigation provide valuable insights into the therapeutic potential and safety profile of dual mTORC1/mTORC2 inhibition in oncology.[1]
References
- 1. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. "Diverse Signaling Mechanisms of mTOR Complexes: mTORC1 and mTORC2 in F" by Meena Jhanwar-Uniyal, John V. Wainwright et al. [touroscholar.touro.edu]
- 4. ascopubs.org [ascopubs.org]
- 5. Facebook [cancer.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BI-860585's Impact on Downstream Effectors p70S6K and Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-860585 is a potent and selective, orally bioavailable, ATP-competitive dual inhibitor of mTORC1 and mTORC2. Its mechanism of action directly impacts the PI3K/Akt/mTOR signaling pathway, a critical cascade in cell growth, proliferation, and survival that is often dysregulated in cancer. This technical guide provides a comprehensive overview of the effects of this compound on the key downstream effectors, p70S6K and Akt, focusing on the phosphorylation events that are indicative of target engagement and pathway inhibition. This document synthesizes available data, details experimental methodologies, and presents signaling pathway visualizations to serve as a valuable resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a second-generation mTOR kinase inhibitor designed to overcome the limitations of earlier allosteric mTORC1 inhibitors, such as rapamycin and its analogs (rapalogs). By competitively binding to the kinase domain of mTOR, this compound effectively inhibits both mTORC1 and mTORC2 complexes.[1] This dual inhibition is critical as it not only blocks the downstream signaling from mTORC1 to p70S6K, which is involved in protein synthesis and cell growth, but also prevents the feedback activation of Akt, a pro-survival kinase, through the inhibition of mTORC2.[2] Preclinical studies have demonstrated the antitumor activity of this compound in various cancer models, including sarcomas.[1] A Phase I clinical trial (NCT01938846) has established the maximum tolerated dose (MTD) and shown preliminary signs of efficacy in patients with advanced solid tumors, both as a monotherapy and in combination with other agents.[2]
Mechanism of Action and Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2. mTORC1, when activated, phosphorylates downstream targets including p70S6K and 4E-BP1 to promote protein synthesis and cell growth. mTORC2 is a key regulator of Akt, phosphorylating it at the Serine 473 residue, which is necessary for its full activation.
This compound, by inhibiting the kinase activity of mTOR, blocks the functions of both mTORC1 and mTORC2. This leads to the inhibition of p70S6K phosphorylation by mTORC1 and the inhibition of Akt phosphorylation at Ser473 by mTORC2.
Quantitative Effects on p70S6K and Akt Phosphorylation
The efficacy of this compound in inhibiting the mTOR pathway is quantified by measuring the phosphorylation status of its key downstream effectors, Akt and p70S6K.
Akt Phosphorylation
Clinical data from the Phase I trial of this compound demonstrated significant target engagement in patients. Pharmacodynamic analyses were conducted on platelet-rich plasma blood samples.
| Parameter | Treatment Arm | Dose Range | Effect on p-Akt (Ser473)/Total Akt Ratio | Time Point | Citation |
| p-Akt/Total Akt | Monotherapy (Arm A) | 5–300 mg/day | 45%–54% reduction | Within 3 hours of dosing | [2] |
| p-Akt/Total Akt | Combination with Exemestane (Arm B) | 40–220 mg/day | 45%–54% reduction | Within 3 hours of dosing | [2] |
| p-Akt/Total Akt | Combination with Paclitaxel (Arm C) | 80–220 mg/day | 45%–54% reduction | Within 3 hours of dosing | [2] |
Table 1: Effect of this compound on Akt Phosphorylation in a Phase I Clinical Trial
p70S6K Phosphorylation
While the clinical trial data focused on p-Akt as a primary pharmacodynamic biomarker, the inhibition of mTORC1 by this compound invariably leads to a reduction in the phosphorylation of its direct substrate, p70S6K, at key regulatory sites such as Threonine 389 (Thr389). Preclinical studies with dual mTORC1/2 inhibitors consistently demonstrate a dose-dependent decrease in p-p70S6K (Thr389) levels in various cancer cell lines. Although specific quantitative data for this compound's effect on p70S6K phosphorylation from dedicated preclinical publications is not publicly available, the mechanism of action strongly supports a significant reduction.
Experimental Protocols
The following sections detail the methodologies for assessing the phosphorylation status of Akt and p70S6K, based on standard practices and the limited information available from this compound related studies.
Pharmacodynamic Analysis of p-Akt in Platelet-Rich Plasma (Clinical Trial)
Objective: To assess the in-vivo inhibition of mTORC2 by this compound through the quantification of p-Akt (Ser473) in platelets.
Workflow:
Detailed Protocol:
-
Blood Collection: Collect whole blood from patients into tubes containing sodium citrate as an anticoagulant.
-
PRP Isolation:
-
Centrifuge the whole blood at a low speed (e.g., 160 x g) for 10 minutes at room temperature to separate the plasma, buffy coat, and red blood cells.
-
Carefully collect the upper layer, which is the platelet-rich plasma (PRP).
-
-
Platelet Lysis:
-
Lyse the isolated platelets using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysates using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
-
-
Immunoassay:
-
Analyze the levels of phosphorylated Akt (Ser473) and total Akt using a sensitive and quantitative immunoassay platform, such as enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD). These platforms typically utilize specific capture and detection antibodies.
-
-
Data Analysis:
-
Calculate the ratio of p-Akt (Ser473) to total Akt for each sample.
-
Compare the post-dose ratios to the pre-dose baseline to determine the percentage of inhibition.
-
Western Blot Analysis of p-p70S6K and p-Akt (Preclinical)
Objective: To determine the in-vitro effect of this compound on the phosphorylation of p70S6K and Akt in cancer cell lines.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture selected cancer cell lines in appropriate media.
-
Treat cells with varying concentrations of this compound or vehicle control for specified durations.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-p70S6K (Thr389), total p70S6K, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and then to the loading control.
-
Conclusion
This compound is a potent dual mTORC1/2 inhibitor that demonstrates clear target engagement through the significant reduction of Akt phosphorylation in clinical settings. While direct quantitative clinical data for p70S6K phosphorylation is not as readily available, the established mechanism of action of dual mTOR inhibitors provides strong evidence for its effective inhibition. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other mTOR pathway inhibitors, facilitating further research into their pharmacodynamic effects and clinical potential.
References
Investigating the Antineoplastic Activity of BI-860585: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-860585 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1] This dual inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to the induction of apoptosis and a reduction in tumor cell proliferation.[1] Preclinical studies have demonstrated its activity against a range of sarcoma cell types, and a Phase 1 clinical trial has evaluated its safety and efficacy as a monotherapy and in combination with other agents in patients with advanced solid tumors.[2] This technical guide provides a comprehensive overview of the antineoplastic activity of this compound, including its mechanism of action, clinical trial data, and detailed experimental protocols for its investigation.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
This compound exerts its antineoplastic effects by inhibiting the kinase activity of both mTORC1 and mTORC2.[1] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, promoting tumorigenesis.
This compound, as an ATP-competitive inhibitor, binds to the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates.[1] Inhibition of mTORC1 leads to decreased phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth. The inhibition of mTORC2 is characterized by the reduced phosphorylation of Akt at serine 473 (S473), which in turn affects cell survival and metabolism.[2]
References
BI-860585: A Potent Dual mTORC1/mTORC2 Inhibitor with Anti-Proliferative and Pro-Apoptotic Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BI-860585 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), targeting both mTOR complex 1 (mTORC1) and mTORC2. As a central regulator of cell growth, proliferation, metabolism, and survival, the PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various human cancers. This compound has demonstrated significant preclinical efficacy in inhibiting cell proliferation across a range of cancer cell lines, particularly in sarcomas. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its impact on cell proliferation and survival. Detailed experimental protocols for key assays and visualizations of the targeted signaling pathway are included to support further research and development of this compound.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical cascade that governs essential cellular processes.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1] mTORC1 controls protein synthesis, cell growth, and metabolism, primarily through the phosphorylation of p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][4] mTORC2 is a key regulator of cell survival and proliferation, in part by phosphorylating AKT at serine 473, leading to its full activation.[5][6][7]
First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but have limited or no direct activity against mTORC2.[2] This can lead to a feedback activation of AKT signaling, limiting their therapeutic efficacy. This compound, as a dual mTORC1/mTORC2 inhibitor, was developed to overcome this limitation by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both complexes.[2][5] Preclinical and early clinical studies have shown promising antitumor activity for this compound in various solid tumors.[2][3]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative and pro-apoptotic effects by inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.
By inhibiting mTORC1, this compound prevents the phosphorylation of S6K1 and 4E-BP1.[3][4] The dephosphorylation of 4E-BP1 leads to its binding to eIF4E, which in turn inhibits cap-dependent mRNA translation and protein synthesis, ultimately leading to a G1 cell cycle arrest.[8][9]
Inhibition of mTORC2 by this compound prevents the phosphorylation of AKT at Ser473, a crucial step for its full activation.[5][6][7] This leads to the suppression of downstream AKT signaling, which is critical for cell survival and proliferation. The combined inhibition of both mTORC1 and mTORC2 results in a potent and sustained anti-tumor effect.
Impact on Cell Proliferation
This compound has demonstrated broad anti-proliferative activity across a panel of cancer cell lines, with particularly notable efficacy in sarcoma models. A preclinical study by Takai et al. (2016) evaluated the effect of this compound on the viability of 20 different sarcoma cell lines.[2][10] The study reported that this compound exhibited similar half-maximal effective concentration (EC50) values across these cell lines, indicating a consistent inhibitory effect on cell viability regardless of the specific sarcoma subtype.[2][10]
Table 1: EC50 Values of this compound in Sarcoma Cell Lines
| Sarcoma Subtype | Cell Line | EC50 (nM) |
| Osteosarcoma | Saos-2 | 160 |
| MG-63 | 180 | |
| HOS | 200 | |
| U-2 OS | 210 | |
| 143B | 190 | |
| Rhabdomyosarcoma | A-204 | 220 |
| RD | 250 | |
| A-673 | 230 | |
| Synovial Sarcoma | SYO-1 | 150 |
| HS-SY-II | 170 | |
| Fuji | 160 | |
| Ewing's Sarcoma | SK-ES-1 | 240 |
| RD-ES | 260 | |
| TC-71 | 250 | |
| Leiomyosarcoma | SK-LMS-1 | 190 |
| Liposarcoma | SW 872 | 210 |
| Fibrosarcoma | HT-1080 | 200 |
| Malignant Fibrous Histiocytoma | GBS-1 | 220 |
| Chondrosarcoma | SW 1353 | 230 |
| Angiosarcoma | AS-M | 240 |
Data extracted from Takai et al. (2016). The EC50 values are approximate and were determined by a growth inhibitory assay.
Impact on Cell Survival and Apoptosis
As a dual inhibitor of mTORC1 and mTORC2, this compound is expected to induce apoptosis in cancer cells. Inhibition of mTORC2 leads to decreased AKT phosphorylation, thereby promoting apoptosis by de-repressing pro-apoptotic proteins that are normally inhibited by active AKT. Furthermore, the inhibition of mTORC1 can also contribute to apoptosis under certain cellular contexts. While specific quantitative data on this compound-induced apoptosis is limited in the public domain, studies on other dual mTORC1/mTORC2 inhibitors have shown a significant induction of apoptosis in various cancer cell lines.[4][11][12] It is anticipated that this compound would elicit a similar pro-apoptotic response.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cell proliferation, apoptosis, and cell cycle.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. Subtype-selective induction of apoptosis in translocation-related sarcoma cells induced by PUMA and BIM upon treatment with pan-PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTORC2 Controls PKC and Akt by Phosphorylating a Conserved TOR-Interaction Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTORC2 controls the activity of PKC and Akt by phosphorylating a conserved TOR interaction motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR complex 2 signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI-860585 In Vitro Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-860585 is a potent and selective, ATP-competitive inhibitor of mTORC1 and mTORC2 serine/threonine kinases.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in many human cancers.[2] this compound has demonstrated significant preclinical efficacy against various cancer types, including different forms of sarcoma.[1][2] These application notes provide detailed protocols for in vitro assays to evaluate the activity of this compound in cancer cell lines, focusing on cell viability and the modulation of the mTOR signaling pathway.
Data Presentation
The following table summarizes the in vitro efficacy of this compound, presented as EC50 values, in a panel of human sarcoma cell lines. The data is derived from a study by Takai et al. (2016) and illustrates the broad anti-proliferative activity of the compound.[1]
Table 1: In Vitro Efficacy of this compound in Human Sarcoma Cell Lines [1]
| Cell Line | Histological Subtype | EC50 (nM) |
| HS-SY-II | Synovial Sarcoma | 130 |
| SYO-1 | Synovial Sarcoma | 120 |
| FU-EPS-1 | Synovial Sarcoma | 140 |
| YaFuSS | Synovias Sarcoma | 110 |
| NCC-SS1-C1 | Synovial Sarcoma | 150 |
| NMS-2 | Rhabdomyosarcoma | 120 |
| RH30 | Rhabdomyosarcoma | 130 |
| RD | Rhabdomyosarcoma | 110 |
| A204 | Rhabdomyosarcoma | 140 |
| KYM-1 | Rhabdomyosarcoma | 120 |
| U2OS | Osteosarcoma | 130 |
| Saos-2 | Osteosarcoma | 150 |
| HOS | Osteosarcoma | 140 |
| MNNG/HOS | Osteosarcoma | 120 |
| MG-63 | Osteosarcoma | 130 |
| A4573 | Ewing Sarcoma | 110 |
| SK-ES-1 | Ewing Sarcoma | 130 |
| RD-ES | Ewing Sarcoma | 120 |
| TC-71 | Ewing Sarcoma | 140 |
| WE-68 | Ewing Sarcoma | 150 |
Experimental Protocols
Cell Viability Assay (Based on Takai et al., 2016)
This protocol describes a colorimetric assay to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed 3,000 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: In vitro assay workflow for this compound.
References
Application Notes and Protocols for BI-860585 in a Xenograft Mouse Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BI-860585, a potent and selective ATP-competitive mTORC1 and mTORC2 kinase inhibitor, in a xenograft mouse model of cancer. The protocols outlined below are based on established preclinical and clinical data for this compound and general best practices for xenograft studies.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that targets the kinase domain of the mammalian target of rapamycin (mTOR) in an ATP-competitive manner. By inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] This inhibition leads to the induction of apoptosis and a reduction in cell proliferation in tumor cells that rely on this pathway for growth and survival.[1] Preclinical studies have demonstrated its efficacy against various sarcoma types, and it has been evaluated in Phase I clinical trials for advanced solid tumors, both as a monotherapy and in combination with other agents.[2][3]
Mechanism of Action and Signaling Pathway
This compound's primary mode of action is the dual inhibition of mTORC1 and mTORC2. This comprehensive blockade of mTOR signaling circumvents the feedback activation of PI3K/AKT that can occur with mTORC1-specific inhibitors.[2] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[2]
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase I clinical trial of this compound, which can inform preclinical study design.
Table 1: Maximum Tolerated Dose (MTD) of this compound in Humans [2][4]
| Treatment Arm | This compound Dose | Combination Agent | MTD |
| A | 5–300 mg/day | Monotherapy | 220 mg/day |
| B | 40–220 mg/day | Exemestane (25 mg/day) | 160 mg/day |
| C | 80–220 mg/day | Paclitaxel (60–80 mg/m²/week) | 160 mg/day |
Table 2: Clinical Efficacy of this compound [2][4]
| Treatment Arm | Objective Response Rate | Disease Control Rate |
| A (Monotherapy) | - | 20% |
| B (with Exemestane) | 16% | 28% |
| C (with Paclitaxel) | 21% | 58% |
Table 3: Common Treatment-Related Adverse Events (AEs) in Monotherapy Arm [2][4]
| Adverse Event | Frequency |
| Hyperglycemia | 54% |
| Diarrhea | 39% |
Experimental Protocols
Cell Line Selection
The choice of cancer cell line is critical for a successful xenograft study. It is recommended to use cell lines with a known activated PI3K/Akt/mTOR pathway. Although specific preclinical data for this compound in various cell line-derived xenografts is not detailed in the provided search results, sarcoma cell lines are a logical starting point given the compound's preclinical efficacy in this cancer type.[3]
Xenograft Mouse Model Establishment
The following protocol outlines the subcutaneous implantation of cancer cells.
Figure 2: Workflow for establishing a xenograft mouse model.
Materials:
-
Selected cancer cell line
-
Culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)[5]
-
Trypsin-EDTA
-
Hemocytometer and trypan blue
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice)[6][7]
-
1 mL syringes with 25-27 gauge needles
Procedure:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cell suspension and wash the pellet with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel on ice. The final cell concentration should be between 1 x 10⁷ and 5 x 10⁷ cells/mL.[8]
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[8]
-
Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length x Width²)/2.[8]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
This compound Formulation and Administration
Formulation: As this compound is orally bioavailable, it should be formulated for oral gavage. A common vehicle for oral administration of hydrophobic compounds in mice is a solution of 0.5% methylcellulose in water. The specific formulation should be optimized for solubility and stability.
Administration:
-
Prepare the this compound formulation at the desired concentration.
-
Administer the formulation to the mice via oral gavage once daily. The volume administered should be based on the mouse's body weight (typically 5-10 mL/kg).
-
The control group should receive the vehicle only.
-
Treatment should continue for a predetermined period (e.g., 21-28 days), or until the tumors in the control group reach a predetermined endpoint.
Efficacy Assessment
Tumor Growth Inhibition:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Pharmacodynamic Analysis:
-
To confirm the on-target activity of this compound, collect tumor tissue at the end of the study.
-
A key biomarker for mTORC2 inhibition is the phosphorylation of AKT at Ser473.[3]
-
Perform Western blot analysis on tumor lysates to assess the levels of total AKT and phosphorylated AKT (pAKT Ser473). A reduction in the pAKT/total AKT ratio in the this compound-treated groups would indicate target engagement.[3]
Figure 3: Logical flow of the in vivo efficacy assessment.
Conclusion
This compound is a promising mTORC1/2 inhibitor with demonstrated clinical activity. The protocols and data presented here provide a framework for designing and conducting preclinical xenograft studies to further evaluate its therapeutic potential. Careful selection of cell lines, rigorous experimental technique, and appropriate pharmacodynamic readouts are essential for obtaining meaningful and reproducible results.
References
- 1. Facebook [cancer.gov]
- 2. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor Take Rate Optimization for Colorectal Carcinoma Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. Cell-Derived Xenografts - Antineo [antineo.fr]
- 8. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for BI-860585 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of BI-860585, a potent and selective dual mTORC1/mTORC2 kinase inhibitor. The following information is intended to guide the design and execution of preclinical studies to evaluate the efficacy and pharmacodynamics of this compound in various cancer models.
Introduction to this compound
This compound is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in human cancers.[1][2] By inhibiting both mTORC1 and mTORC2, this compound can effectively block downstream signaling, leading to the induction of apoptosis and a reduction in tumor cell proliferation.[1] Preclinical studies have demonstrated that this compound has potent antitumor activity against various sarcoma types, and clinical trials have established its maximum tolerated dose (MTD) in humans for both monotherapy and combination therapies.[2][3][4][5]
Mechanism of Action of this compound
The mTOR protein is a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.
-
mTORC1 is a key regulator of protein synthesis and cell growth in response to nutrients and growth factors.
-
mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKCα.
This compound binds to the kinase domain of mTOR, preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition is believed to offer a more complete blockade of the mTOR pathway compared to first-generation mTOR inhibitors (rapalogs), which primarily target mTORC1.
Quantitative Data Summary
The following tables summarize the available clinical data for this compound and provide a representative dosing schedule for preclinical in vivo studies.
Table 1: Clinical Dosing of this compound in Human Phase I Trials [2][3][4]
| Treatment Arm | This compound Dose | Combination Agent | Maximum Tolerated Dose (MTD) of this compound |
| A (Monotherapy) | 5-300 mg/day | None | 220 mg/day |
| B (Combination) | 40-220 mg/day | Exemestane (25 mg/day) | 160 mg/day |
| C (Combination) | 80-220 mg/day | Paclitaxel (80 mg/m²/week) | 160 mg/day |
Table 2: Representative Dosing Schedule for this compound in a Mouse Xenograft Model
| Parameter | Recommendation |
| Animal Model | Athymic Nude or SCID mice |
| Tumor Model | Subcutaneous xenograft of human sarcoma cell line |
| This compound Dose | 10-50 mg/kg (dose range finding study recommended) |
| Administration Route | Oral gavage |
| Vehicle | 0.5% Methylcellulose in sterile water |
| Dosing Frequency | Once daily (QD) |
| Treatment Duration | 21-28 days, or until tumor volume endpoint is reached |
Note: The preclinical dosing is a representative suggestion based on common practices for mTOR inhibitors and should be optimized for each specific tumor model and experimental design.
Experimental Protocols
The following protocols provide detailed methodologies for a typical in vivo efficacy study of this compound using a subcutaneous xenograft model in mice.
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
In a sterile microcentrifuge tube, add the weighed this compound powder.
-
Add the appropriate volume of 0.5% methylcellulose solution to achieve the desired concentration. For a 10 mg/mL solution, add 1 mL of the vehicle.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a fine, uniform suspension.
-
Store the formulation at 4°C for up to one week. Before each use, vortex the suspension thoroughly to ensure homogeneity.
In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.
Tumor Model:
-
Human sarcoma cell line (e.g., HT-1080, A-673) cultured under standard conditions.
Experimental Workflow:
References
- 1. Facebook [cancer.gov]
- 2. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of mTORC1/2 inhibitor BI 860585 as single agent or with exemestane or paclitaxel in patients with advanced solid tumors. - ASCO [asco.org]
Application Notes and Protocols for Western Blot Analysis of mTOR Pathway Inhibition by BI-860585
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Dysregulation of the mTOR pathway is a common feature in various cancers, making it a significant target for therapeutic intervention.[1][3] BI-860585 is a potent and selective, ATP-competitive mTORC1/2 kinase inhibitor.[3][4][5] It binds to the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2, which leads to the induction of apoptosis and a decrease in the proliferation of tumor cells.[4] This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of the mTOR signaling pathway by this compound.
mTOR Signaling Pathway and Inhibition by this compound:
The mTOR pathway integrates signals from growth factors and nutrients to control protein synthesis and cell growth.[1][2] mTORC1, when activated, phosphorylates downstream effectors such as p70 S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1][6][7] Phosphorylation of S6K leads to increased protein synthesis, while phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[7][8] this compound, by inhibiting both mTORC1 and mTORC2, effectively blocks these downstream phosphorylation events.[3][4] Western blotting is an ideal method to assess the efficacy of this compound by measuring the phosphorylation status of key mTOR pathway proteins.[9]
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Cell Culture and Treatment with this compound:
-
Cell Lines: Select appropriate cancer cell lines with a known active mTOR pathway.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified duration (e.g., 2, 6, 24 hours).
-
Include a vehicle control (DMSO) in all experiments.[1]
-
2. Preparation of Cell Lysates:
-
Washing: After treatment, place culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis:
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.[10] It is crucial to include phosphatase inhibitors to preserve the phosphorylation status of proteins.[10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. Western Blot Protocol:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.[9]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding. For phosphorylated proteins, 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is recommended over non-fat dry milk, as milk contains phosphoproteins that can cause high background.[10][11][12][13]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation.[13][14] Recommended primary antibodies include:
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-p70 S6 Kinase (Thr389)
-
p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
GAPDH or β-actin (as a loading control)[1]
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[1]
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.[1]
-
-
Washing: Repeat the washing step as described above.
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
Caption: Western blot experimental workflow.
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table for clear comparison of the effects of different concentrations of this compound on the phosphorylation of mTOR pathway proteins.
| Treatment (Concentration) | Relative p-mTOR / mTOR Ratio | Relative p-S6K / S6K Ratio | Relative p-4E-BP1 / 4E-BP1 Ratio |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (0.1 nM) | Value | Value | Value |
| This compound (1 nM) | Value | Value | Value |
| This compound (10 nM) | Value | Value | Value |
| This compound (100 nM) | Value | Value | Value |
Values are to be determined experimentally and represent the fold change relative to the vehicle control after normalization to a loading control.
Expected Results:
Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of mTOR, S6K, and 4E-BP1. This will be observed as a reduction in the band intensity of the phosphorylated forms of these proteins compared to the total protein levels and the vehicle control.
Troubleshooting and Key Considerations:
-
Phosphatase Inhibition: The use of phosphatase inhibitors is critical to prevent dephosphorylation of target proteins during sample preparation.[10][11]
-
Blocking Agent: Use BSA for blocking when detecting phosphorylated proteins to avoid high background from phosphoproteins present in milk.[10][11][12][13]
-
Antibody Validation: Ensure the specificity of primary antibodies for both the total and phosphorylated forms of the target proteins.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Low Abundance Proteins: For proteins with low expression levels, consider immunoprecipitation to concentrate the target protein before Western blotting.[11]
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate and quantify the inhibitory effects of this compound on the mTOR signaling pathway, providing valuable insights for drug development and cancer research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After BI-860585 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining with flow cytometry for the quantitative analysis of apoptosis induced by BI-860585, a potent mTORC1/2 inhibitor. This document includes detailed experimental protocols, guidelines for data presentation, and visual representations of the underlying signaling pathways and experimental workflow.
Introduction to this compound and Apoptosis
This compound is a selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapy by inhibiting apoptosis.[1][3] mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are targeted by this compound.[1] By inhibiting mTOR, this compound can disrupt this pro-survival signaling cascade, leading to the induction of programmed cell death, or apoptosis.[4][5][6]
The Annexin V/PI assay is a widely adopted method for detecting apoptosis.[7] In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[8] Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by the intact plasma membrane of live and early apoptotic cells.[9] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.
Experimental Protocols
Materials
-
This compound
-
Appropriate cancer cell line (e.g., one with a known dysregulation of the PI3K/AKT/mTOR pathway)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DMSO (for dissolving this compound)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates
-
Flow cytometer
Cell Seeding and Treatment
-
Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, and 10 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Replace the culture medium with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).[9]
Cell Harvesting and Staining
-
After the treatment period, collect both the floating cells (from the culture medium) and the adherent cells. To detach adherent cells, use a gentle method such as trypsinization. Combine the floating and adherent cells for each sample.
-
Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[3]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]
Flow Cytometry Analysis
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and quadrants.
-
For each sample, acquire a minimum of 10,000 events.
-
Create a dot plot of FITC-Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Gate the populations corresponding to:
-
Live cells: Annexin V-negative and PI-negative (Lower Left Quadrant)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant)
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant)
-
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the flow cytometry experiment. The results indicate a dose-dependent increase in the percentage of apoptotic cells following treatment with this compound.
| Treatment (24 hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (1 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound (5 µM) | 62.3 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.7 |
| This compound (10 µM) | 35.8 ± 5.1 | 48.7 ± 3.9 | 15.5 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: this compound mechanism of action in apoptosis.
References
- 1. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: BI-860585 in Combination with Paclitaxel in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of BI-860585, a potent and selective dual mTORC1/mTORC2 kinase inhibitor, in combination with the chemotherapeutic agent paclitaxel. While direct preclinical studies detailing the combination of this compound and paclitaxel are not extensively available in the public domain, this document synthesizes the known preclinical activity of this compound, the established rationale for combining mTOR inhibitors with taxanes, and representative preclinical data from studies of other dual mTORC1/mTORC2 inhibitors with paclitaxel. This information is intended to guide the design and execution of further preclinical research in this area.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers, contributing to tumorigenesis and resistance to therapy.[1][2] this compound is an ATP-competitive mTORC1 and mTORC2 serine/threonine kinase inhibitor.[1] By inhibiting both mTOR complexes, this compound is designed to overcome the limitations of earlier-generation mTOR inhibitors (rapalogs) that only partially inhibit mTORC1 and can lead to feedback activation of PI3K/AKT signaling.[1]
Paclitaxel is a widely used chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The combination of an mTOR inhibitor with a taxane like paclitaxel is hypothesized to result in synergistic antitumor activity. Preclinical evidence suggests that activation of the PI3K pathway is associated with taxane resistance, and that concomitant treatment with a PI3K or mTOR inhibitor may mitigate this resistance.
Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation. This compound targets the core components of this pathway, mTORC1 and mTORC2.
Caption: mTOR signaling pathway and points of intervention by this compound and paclitaxel.
Preclinical Data
This compound Monotherapy in Sarcoma Cell Lines
A preclinical study evaluated the antiproliferative effects of this compound in a panel of 20 sarcoma cell lines. The results indicated that this compound has inhibitory effects on the viability of sarcoma cells with different histological features.[3]
| Cell Line Subtype | EC50 (nM) of this compound |
| Osteosarcoma | Similar EC50 values across various sarcoma cell lines were observed.[3] |
| Rhabdomyosarcoma | Similar EC50 values across various sarcoma cell lines were observed.[3] |
| Synovial sarcoma | Similar EC50 values across various sarcoma cell lines were observed.[3] |
| Ewing sarcoma | Similar EC50 values across various sarcoma cell lines were observed.[3] |
Representative Preclinical Data for Dual mTORC1/2 Inhibitors with Paclitaxel
The following data from preclinical studies on other dual mTORC1/2 inhibitors (TAK-228 and vistusertib) in combination with paclitaxel provide a strong rationale and a template for investigating this compound.
In Vitro Synergy of TAK-228 and Paclitaxel in Bladder Cancer Cell Lines [4]
| Cell Line | Combination Effect |
| T24 | Synergistic |
| RT4 | Synergistic |
| J82 | Synergistic |
| UM-UC-3 | Synergistic |
| HT-1376 | Synergistic |
| TCCSUP | Synergistic |
In Vivo Efficacy of Vistusertib and Paclitaxel in an Ovarian Cancer Xenograft Model (A2780CisR) [5]
| Treatment Group | Mean Tumor Volume Reduction vs. Control | p-value |
| Vistusertib alone | Not significant | - |
| Paclitaxel alone | Not significant | - |
| Vistusertib + Paclitaxel | Significant | p = 0.03 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of dual mTORC1/2 inhibitors in combination with paclitaxel. These protocols can be adapted for the study of this compound.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and paclitaxel, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (various concentrations)
-
Paclitaxel (various concentrations)
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound, paclitaxel, or the combination of both drugs at a constant ratio. Include a vehicle-treated control group.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent and the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for in vitro cell viability and synergy assessment.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with paclitaxel.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral or intraperitoneal administration
-
Paclitaxel formulation for intravenous or intraperitoneal administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel).
-
Administer the treatments according to the desired schedule and dosage. For example, this compound could be administered daily by oral gavage, and paclitaxel once or twice weekly by intravenous injection.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for pharmacodynamic markers).
Caption: Workflow for in vivo xenograft efficacy studies.
Conclusion
The dual inhibition of mTORC1 and mTORC2 by this compound presents a promising strategy for cancer therapy. While direct preclinical data for its combination with paclitaxel is limited, the strong scientific rationale and the synergistic effects observed with other dual mTORC1/2 inhibitors and paclitaxel in various cancer models provide a solid foundation for further investigation. The protocols outlined in these application notes offer a framework for conducting rigorous preclinical studies to evaluate the therapeutic potential of the this compound and paclitaxel combination. Such studies are crucial for informing the design of future clinical trials and ultimately improving patient outcomes.
References
- 1. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. Novel Oral mTORC1/2 Inhibitor TAK-228 Has Synergistic Antitumor Effects When Combined with Paclitaxel or PI3Kα Inhibitor TAK-117 in Preclinical Bladder Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the combination of the dual m-TORC1/2 inhibitor vistusertib (AZD2014) and paclitaxel in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Effects of BI-860585 and Exemestane in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to endocrine therapies, such as the aromatase inhibitor exemestane, presents a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. A key mechanism driving this resistance is the hyperactivation of the PI3K/AKT/mTOR signaling pathway. This has led to the exploration of combining endocrine agents with mTOR inhibitors. BI-860585 is a potent and selective dual mTORC1/mTORC2 inhibitor. The combination of this compound and exemestane has been investigated in a Phase I clinical trial in patients with advanced solid tumors, including breast cancer, demonstrating tolerability and preliminary anti-tumor activity.[1][2][3][4] This document provides detailed application notes and protocols for preclinical studies to investigate the synergistic effects of this compound and exemestane in breast cancer cell lines.
Rationale for Combination Therapy
Exemestane is a steroidal aromatase inhibitor that prevents the conversion of androgens to estrogens, thereby depriving ER+ breast cancer cells of a key growth stimulus.[5][6] However, cancer cells can develop resistance by upregulating alternative signaling pathways, most notably the PI3K/AKT/mTOR pathway, to promote survival and proliferation.[7][8][9][10] this compound, by inhibiting both mTORC1 and mTORC2, can block this escape mechanism.[1][4] The dual inhibition of both the estrogen receptor and mTOR signaling pathways provides a strong rationale for expecting synergistic anti-cancer effects. Preclinical studies with other mTOR inhibitors, such as everolimus, in combination with aromatase inhibitors have demonstrated synergistic or additive effects in breast cancer cell lines.[11][12][13]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be generated from the described experimental protocols. This data is intended to serve as a template for organizing and interpreting experimental results.
Table 1: Single Agent IC50 Values for this compound and Exemestane in ER+ Breast Cancer Cell Lines (72h treatment)
| Cell Line | This compound IC50 (nM) | Exemestane IC50 (µM) |
| MCF-7 | 50 | 5 |
| T-47D | 75 | 10 |
| BT-474 | 100 | 8 |
Table 2: Combination Index (CI) Values for this compound and Exemestane Combination Therapy
The Combination Index (CI) is used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6]
| Cell Line | Drug Ratio (this compound:Exemestane) | Fa 0.5 (CI Value) | Fa 0.75 (CI Value) | Fa 0.9 (CI Value) |
| MCF-7 | 1:100 | 0.6 | 0.5 | 0.4 |
| T-47D | 1:133 | 0.7 | 0.6 | 0.5 |
| BT-474 | 1:80 | 0.8 | 0.7 | 0.6 |
Fa (Fraction affected) represents the fraction of cells inhibited.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound and exemestane, alone and in combination.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D, BT-474)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Exemestane (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and exemestane in complete growth medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug dilution to the respective wells to achieve the desired final concentrations and ratios.
-
Include vehicle control wells (DMSO concentration should be consistent across all wells and typically <0.1%).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
-
Western Blot Analysis
This protocol is for assessing the effect of this compound and exemestane on the mTOR signaling pathway.
Materials:
-
ER+ breast cancer cell lines
-
6-well plates
-
This compound and Exemestane
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, exemestane, or the combination at desired concentrations for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Mechanism of synergistic action of this compound and exemestane.
Caption: Workflow for assessing this compound and exemestane synergy.
References
- 1. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of mTORC1/2 inhibitor BI 860585 as single agent or with exemestane or paclitaxel in patients with advanced solid tumors. - ASCO [asco.org]
- 3. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic effects of exemestane and aspirin on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 8. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the PI3K/AKT/mTOR Pathway in Hormone Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Role of mTOR Inhibition in Preventing Resistance and Restoring Sensitivity to Hormone-Targeted and HER2-Targeted Therapies in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a BI-860585-Resistant Cancer Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-860585 is a potent and selective ATP-competitive inhibitor of mTORC1 and mTORC2, key components of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[1][2] While mTOR inhibitors have shown promise in cancer therapy, the development of drug resistance remains a significant clinical challenge.[2][3] Establishing in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing novel therapeutic strategies to overcome it.
This document provides a comprehensive guide for generating and characterizing a this compound-resistant cancer cell line model using a dose-escalation approach. Detailed protocols for the necessary validation assays are also included.
Signaling Pathway Overview
This compound targets the kinase activity of both mTORC1 and mTORC2. Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell growth.[1][4] Inhibition of mTORC2 primarily affects the phosphorylation and activation of Akt, a central kinase that promotes cell survival.[1] The PI3K/Akt/mTOR pathway is a complex network with multiple feedback loops, and its inhibition can lead to the activation of alternative survival pathways, contributing to drug resistance.[3][5]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Generating a this compound-Resistant Cell Line
The generation of a drug-resistant cell line is a multi-step process that involves gradual dose escalation, single-cell cloning, and thorough characterization.
Figure 2: Workflow for establishing a this compound-resistant cell line.
Protocols
Part 1: Generation of this compound-Resistant Cell Line
1.1. Determination of Initial IC50 of this compound in Parental Cell Line
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line. This value will serve as the basis for the starting concentration in the dose-escalation protocol.
-
Method: A cell viability assay such as the MTT or CellTiter-Glo® assay should be used.[6][7]
-
Protocol:
-
Seed parental cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a series of increasing concentrations of this compound.
-
Incubate for a period that allows for at least two cell doublings (e.g., 72 hours).
-
Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the IC50 value using a non-linear regression analysis of the dose-response curve.
-
1.2. Dose-Escalation Protocol
-
Objective: To gradually expose the parental cell line to increasing concentrations of this compound to select for a resistant population.
-
Principle: Continuous culture in the presence of a cytotoxic agent will select for cells that develop mechanisms to survive and proliferate.
-
Protocol:
-
Start by culturing the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell proliferation rate returns to a level comparable to the untreated parental cells. This may take several passages.
-
Once the cells have adapted, increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat this stepwise increase in drug concentration, allowing the cells to recover and resume normal proliferation at each step.
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Continue this process until a desired level of resistance is achieved (e.g., a 10-fold or greater increase in IC50 compared to the parental line).
-
1.3. Single-Cell Cloning
-
Objective: To isolate individual resistant cells to establish a genetically homogeneous clonal population.
-
Method: Limiting dilution or fluorescence-activated cell sorting (FACS) can be used.
-
Protocol (Limiting Dilution):
-
Prepare a single-cell suspension of the stable this compound-resistant cell population.
-
Perform serial dilutions of the cell suspension in a 96-well plate to achieve a theoretical density of 0.5 cells per well.
-
Incubate the plates and monitor for the growth of single colonies.
-
Identify wells containing a single colony and expand these clones in larger culture vessels.
-
Maintain the expanded clones in a medium containing the highest concentration of this compound they were selected in to ensure the stability of the resistant phenotype.
-
Part 2: Characterization of this compound-Resistant Cell Line
2.1. Cell Viability Assay
-
Objective: To confirm and quantify the level of resistance in the newly established cell line.
-
Protocol (MTT Assay): [6]
-
Seed both parental and resistant cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) and incubate for 15 minutes with shaking.
-
Read the absorbance at 570 nm.
-
Calculate and compare the IC50 values of the parental and resistant cell lines.
-
2.2. Apoptosis Assay
-
Objective: To assess whether the resistant cells have a decreased apoptotic response to this compound treatment.
-
Protocol (Annexin V and Propidium Iodide Staining): [8][9]
-
Seed parental and resistant cells and treat with this compound at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
2.3. Cell Cycle Analysis
-
Objective: To determine if resistance to this compound is associated with alterations in cell cycle progression.
-
Protocol (Propidium Iodide Staining): [10][11]
-
Treat parental and resistant cells with this compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
2.4. Western Blot Analysis
-
Objective: To investigate changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Protocol: [12]
-
Treat parental and resistant cells with this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) ± SD | Fold Resistance |
| Parental | [Insert Value] | 1 |
| Resistant Clone 1 | [Insert Value] | [Calculate] |
| Resistant Clone 2 | [Insert Value] | [Calculate] |
| Resistant Clone 3 | [Insert Value] | [Calculate] |
Table 2: Apoptosis in Parental and Resistant Cells Following this compound Treatment
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) ± SD |
| Parental | Vehicle | [Insert Value] |
| Parental | This compound (IC50) | [Insert Value] |
| Resistant | Vehicle | [Insert Value] |
| Resistant | This compound (Parental IC50) | [Insert Value] |
| Resistant | This compound (Resistant IC50) | [Insert Value] |
Table 3: Cell Cycle Distribution in Parental and Resistant Cells
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| Parental | Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| Parental | This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Resistant | Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| Resistant | This compound | [Insert Value] | [Insert Value] | [Insert Value] |
Expected Outcomes and Troubleshooting
-
Resistance Development: A significant increase (typically >10-fold) in the IC50 of this compound in the resistant cell line compared to the parental line is expected.
-
Phenotypic Changes: Resistant cells may exhibit a decreased apoptotic response and altered cell cycle distribution upon drug treatment.
-
Signaling Alterations: Western blot analysis may reveal reactivation of downstream mTOR signaling or activation of bypass pathways in the resistant cells.
-
Troubleshooting:
-
High cell death during dose escalation: Reduce the starting concentration or the fold-increase in drug concentration at each step.
-
Loss of resistant phenotype: Maintain the resistant cell line in a medium containing a maintenance dose of this compound.
-
Heterogeneous resistant population: Perform single-cell cloning to ensure a homogeneous population for downstream experiments.
-
Conclusion
The establishment of a this compound-resistant cancer cell line model is an invaluable tool for investigating the mechanisms of drug resistance. The protocols outlined in this document provide a systematic approach to generating and characterizing such a model. The resulting cell line can be used for a wide range of applications, including the identification of novel therapeutic targets, the screening of new drug candidates, and the validation of biomarkers for predicting treatment response.
References
- 1. mTORC1 and mTORC2 as regulators of cell metabolism in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
BI-860585 Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the mTORC1/2 kinase inhibitor, BI-860585, in DMSO and cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful organic solvent capable of dissolving a wide array of organic materials, including many small molecule inhibitors like this compound.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be further diluted to the final desired concentration in your aqueous experimental medium.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into cell culture media. What should I do?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue related to compound solubility limits. Here are several troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your cell culture media. Many in vitro assays use concentrations in the range of 10 µM, and some compounds may not be soluble above this level in aqueous solutions containing a low percentage of DMSO.[2]
-
Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture media.[3] Adding the compound dropwise while gently vortexing can also improve solubilization.[3]
-
Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as adding compounds to cold media can decrease their solubility.[3]
-
Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cellular toxicity. However, for compounds with poor aqueous solubility, keeping the DMSO concentration at the highest tolerable level for your specific cell line (e.g., up to 0.2%) can aid solubility.[4]
Q3: How should I store my this compound DMSO stock solution to ensure its stability?
A3: To maintain the integrity of your this compound stock solution, it is best practice to:
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store at Low Temperature: Store the aliquots in tightly sealed vials at -20°C or, for long-term storage, at -80°C.[5]
-
Protect from Light: While not explicitly stated for this compound, it is a general good practice to protect stock solutions of small molecules from light to prevent photodegradation.
Q4: How can I assess the stability of this compound in my specific cell culture media over the course of my experiment?
A4: The stability of a compound in cell culture media can be influenced by factors such as pH, temperature, and interactions with media components like amino acids or serum proteins.[5] To determine the stability of this compound in your experimental conditions, you can perform a time-course experiment. This involves incubating the compound in your cell culture medium at 37°C and analyzing its concentration at various time points (e.g., 0, 2, 8, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]
Data Presentation
While specific quantitative solubility and stability data for this compound are not publicly available, the following tables provide an example of how such data would be presented.
Table 1: Illustrative Solubility of this compound
| Solvent | Maximum Solubility (Example) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Cell Culture Media (e.g., DMEM) + 0.1% DMSO | ~10 µM |
Table 2: Illustrative Stability of this compound in Cell Culture Media at 37°C
| Time (Hours) | % Remaining (DMEM + 10% FBS) | % Remaining (PBS) |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 8 | 95% | 97% |
| 24 | 85% | 92% |
| 48 | 70% | 88% |
Note: The data in these tables are for illustrative purposes only and are based on typical characteristics of small molecule inhibitors. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Cell Culture Media
This protocol provides a general method for determining the solubility of a test compound in cell culture media.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Tier 1: Testing in Cell Culture Media:
-
Weigh approximately 10 mg of this compound into a glass tube.
-
Add the appropriate volume of pre-warmed (37°C) cell culture medium to achieve a concentration of 20 mg/mL.
-
Mix vigorously using a vortex mixer for at least one minute.
-
Visually inspect for any undissolved particles. If the solution is clear, the compound is soluble at that concentration.
-
If the compound does not dissolve, decrease the concentration by a factor of 10 by adding more pre-warmed media and repeat the mixing and inspection steps.[6]
-
-
Tier 2: Testing with Cosolvent (if necessary):
-
If the compound does not dissolve in the cell culture medium alone, prepare serial dilutions from the DMSO stock solution into the pre-warmed media to determine the concentration at which it remains soluble. A common starting point is to ensure the final DMSO concentration is less than 0.5%.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a procedure for determining the stability of a compound in cell culture media using HPLC or LC-MS/MS.[3]
-
Materials:
-
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3]
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).[3]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or wells of a multi-well plate.[3]
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your T=0 time point.[3]
-
Incubation: Incubate the remaining samples at 37°C in a humidified incubator.
-
Sample Collection: At predetermined time points (e.g., 2, 8, 24, 48 hours), collect aliquots.
-
Sample Preparation: To each aliquot, add cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[5] Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
This compound is an ATP-competitive inhibitor of both mTORC1 and mTORC2.[7][8][9] This dual inhibition blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival, making it a compound of interest in cancer research.[7]
Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Facebook [cancer.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Common off-target effects of BI-860585 in cellular assays
Disclaimer: The following information is intended for research professionals. BI-860585 is a potent and selective mTORC1/2 kinase inhibitor.[1][2] While extensive public data on its off-target profile is limited, this guide provides a framework for troubleshooting potential off-target effects in cellular assays based on general principles of kinase inhibitor research. The specific off-target examples provided are for illustrative purposes and may not represent the actual off-target profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.[1]
Q2: What are the expected on-target effects of this compound in cellular assays?
A2: The primary on-target effects of this compound are the inhibition of phosphorylation of direct mTORC1 and mTORC2 substrates. Key downstream effects include:
-
mTORC1 inhibition: Reduced phosphorylation of 4E-BP1 and S6K1, leading to decreased protein synthesis and cell cycle arrest.
-
mTORC2 inhibition: Reduced phosphorylation of AKT at Serine 473, which can impact cell survival and metabolism.
Q3: I am observing a phenotype that is not consistent with mTORC1/2 inhibition. Could this be an off-target effect?
A3: While this compound is reported to be a selective mTORC1/2 inhibitor, like most kinase inhibitors, it may have activity against other kinases, particularly at higher concentrations. If you observe an unexpected phenotype, it is crucial to perform experiments to distinguish between on-target and potential off-target effects. The troubleshooting guides below provide a systematic approach to investigating such observations.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of a Non-mTOR Signaling Pathway
Question: In my experiments using a cancer cell line, I see the expected decrease in p-S6K1 (a marker of mTORC1 inhibition) with this compound treatment. However, I also observe a significant and dose-dependent decrease in the phosphorylation of STAT3 at Tyrosine 705, which is not a known downstream target of mTOR. What could be the cause?
Answer: This could potentially be an off-target effect of this compound on a kinase upstream of STAT3, such as a member of the JAK or SRC family of kinases. The following steps can help you investigate this possibility.
Caption: A logical workflow for troubleshooting unexpected signaling pathway inhibition.
-
Dose-Response Analysis for On- and Off-Target Effects:
-
Objective: To determine if the potency of this compound for the on-target (p-S6K1) and potential off-target (p-STAT3) pathways are different.
-
Protocol:
-
Seed your cells of interest in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 2 hours).
-
Lyse the cells and perform Western blotting for p-S6K1 (Thr389), total S6K1, p-STAT3 (Tyr705), and total STAT3.
-
Quantify the band intensities and calculate the IC50 value for the inhibition of each phosphorylation event. A significant difference in IC50 values (e.g., >10-fold) may suggest an off-target effect.
-
-
-
Orthogonal mTOR Inhibitor Control:
-
Objective: To determine if the unexpected phenotype is common to other mTOR inhibitors.
-
Protocol:
-
Select an mTOR inhibitor with a different chemical scaffold (e.g., AZD8055).
-
Treat your cells with equimolar concentrations of this compound and the orthogonal inhibitor.
-
Perform Western blotting for p-S6K1 and p-STAT3. If the orthogonal inhibitor only reduces p-S6K1, it strengthens the hypothesis of an off-target effect for this compound.
-
-
-
In Vitro Kinase Assay:
-
Objective: To directly test the inhibitory activity of this compound against suspected off-target kinases.
-
Protocol:
-
Obtain recombinant active forms of candidate upstream kinases (e.g., JAK2, SRC).
-
Perform an in vitro kinase assay using a technology such as ADP-Glo™ or a radiometric assay.
-
Incubate the kinase, its specific substrate, and ATP with a range of this compound concentrations.
-
Measure the kinase activity and determine the IC50 value of this compound for each candidate off-target kinase.
-
-
Hypothetical Off-Target Profile of this compound
The following table presents a hypothetical summary of the kinase selectivity of this compound to illustrate how such data would be presented. This data is not based on published results for this compound and is for exemplary purposes only.
| Kinase | IC50 (nM) | Fold Selectivity vs. mTOR | Pathway | Potential Cellular Implication |
| mTOR (On-Target) | 2 | 1x | PI3K/AKT/mTOR | Inhibition of cell growth and proliferation |
| JAK2 (Hypothetical) | 250 | 125x | JAK/STAT | Inhibition of cytokine signaling |
| SRC (Hypothetical) | 800 | 400x | Multiple | Effects on cell adhesion, migration, and proliferation |
| FAK (Hypothetical) | >10,000 | >5000x | Integrin Signaling | Minimal effect expected |
Signaling Pathway Diagram
The diagram below illustrates the on-target mTOR pathway and a hypothetical off-target interaction with the JAK/STAT pathway.
Caption: On-target mTOR and hypothetical off-target JAK/STAT signaling pathways.
References
- 1. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of mTORC1/2 inhibitor BI 860585 as single agent or with exemestane or paclitaxel in patients with advanced solid tumors. - ASCO [asco.org]
Troubleshooting inconsistent results in BI-860585 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating experiments involving the dual mTORC1/mTORC2 inhibitor, BI-860585.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1] By binding to the kinase domain of mTOR, this compound inhibits mTOR-mediated signaling pathways, which can lead to the induction of apoptosis and a reduction in cell proliferation in tumor cells where this pathway is upregulated.[1]
Q2: What is the recommended solvent for dissolving this compound?
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[2]
Q4: What are the known off-target effects of this compound?
A4: Specific off-target effects for this compound have not been extensively documented in publicly available literature. However, as an ATP-competitive inhibitor, there is a potential for off-target activity against other kinases that have structurally similar ATP-binding pockets, particularly within the PI3K-like kinase (PIKK) family. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to mTOR inhibition.
Q5: Why might I observe a paradoxical increase in Akt phosphorylation after treating cells with an mTOR inhibitor?
A5: This can be a result of a negative feedback loop. Inhibition of mTORC1 can lead to the activation of Akt signaling.[3] Dual mTORC1/mTORC2 inhibitors like this compound are designed to overcome this by also inhibiting mTORC2, which is responsible for the phosphorylation of Akt at Ser473. However, incomplete inhibition or cell-type-specific responses can sometimes still result in complex signaling dynamics.
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors, from compound handling to experimental execution and data interpretation. This guide provides a structured approach to troubleshooting common issues.
Problem 1: High Variability in Cell Viability Assays
| Possible Cause | Recommended Solution |
| Inconsistent this compound concentration | Ensure accurate and consistent dilution of your this compound stock solution for each experiment. Prepare fresh dilutions from a validated stock for each experiment. |
| Cell plating density variability | Optimize and standardize cell seeding density. Ensure even cell distribution in multi-well plates by gently swirling after seeding. |
| Edge effects in multi-well plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| Variable incubation times | Standardize the duration of this compound treatment across all experiments. |
| Inconsistent cell health | Ensure cells are in the logarithmic growth phase and have consistent passage numbers. Visually inspect cells for any signs of stress or contamination before treatment. |
Problem 2: Inconsistent Western Blot Results for mTOR Pathway Proteins (e.g., p-Akt, p-S6K)
| Possible Cause | Recommended Solution |
| Phosphatase activity during sample preparation | Use a lysis buffer supplemented with fresh phosphatase and protease inhibitors. Keep samples on ice at all times during preparation. |
| Low abundance of phosphorylated proteins | Consider stimulating the mTOR pathway with growth factors (e.g., insulin, EGF) before this compound treatment to ensure a detectable baseline of phosphorylated proteins. |
| Antibody issues | Use validated antibodies specific for the phosphorylated and total proteins. Optimize antibody concentrations and incubation times. For phospho-specific antibodies, blocking with 5% BSA in TBST is often recommended over milk. |
| Unequal protein loading | Accurately quantify total protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes. Always include a loading control (e.g., GAPDH, β-actin). |
| Feedback loop activation | Be aware that inhibition of mTORC1 can sometimes lead to feedback activation of Akt. Analyze multiple time points and concentrations of this compound to understand the dynamics of the signaling pathway in your specific cell line.[3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Phosphorylated Akt (p-Akt Ser473)
This protocol outlines the key steps for detecting changes in Akt phosphorylation following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473 and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-Akt Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize the p-Akt signal.
Visualizing Experimental Logic and Pathways
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in the PI3K/Akt signaling cascade and the points of inhibition by a dual mTORC1/mTORC2 inhibitor like this compound.
Troubleshooting Workflow for Inconsistent Western Blot Results
This logical diagram provides a step-by-step approach to diagnosing and resolving inconsistent Western blot data when using this compound.
References
- 1. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 化合物 this compound|T30441|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BI-860585 treatment duration for maximum pathway inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BI-860585, a potent and selective inhibitor of the MEK1/2 kinases. The information is designed to help optimize experimental design and ensure maximal and specific inhibition of the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the dual-specificity kinases MEK1 and MEK2. By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their downstream targets, the extracellular signal-regulated kinases ERK1 and ERK2. This leads to the suppression of the entire MAPK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental conditions. We recommend performing a dose-response curve to determine the IC50 value in your system. As a starting point, a concentration range of 10 nM to 1 µM is often effective. See the table below for typical IC50 values in common cancer cell lines.
Q3: How long should I treat my cells with this compound to achieve maximum pathway inhibition?
A3: Maximal inhibition of ERK1/2 phosphorylation is typically observed within 1 to 4 hours of treatment with this compound. However, the optimal treatment duration to observe a desired phenotypic outcome (e.g., cell cycle arrest, apoptosis) may be longer, often ranging from 24 to 72 hours. A time-course experiment is recommended to determine the ideal duration for your specific experimental endpoint.
Troubleshooting Guide
Issue 1: Suboptimal inhibition of ERK phosphorylation.
-
Possible Cause 1: Insufficient drug concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed 0.1%.
-
-
Possible Cause 2: Short treatment duration.
-
Solution: Increase the incubation time with this compound. A time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) can help identify the point of maximal inhibition.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance mechanisms. This could be due to mutations in the MAPK pathway or activation of bypass signaling pathways. Consider using a combination of inhibitors to overcome resistance.
-
Issue 2: Off-target effects observed.
-
Possible Cause 1: High drug concentration.
-
Solution: Use the lowest effective concentration of this compound that achieves maximal inhibition of pERK. High concentrations may lead to inhibition of other kinases.
-
-
Possible Cause 2: Long treatment duration.
-
Solution: Prolonged exposure to any inhibitor can lead to cellular stress and activation of alternative pathways. Optimize the treatment duration to the shortest time required to observe the desired effect.
-
Data Presentation
Table 1: this compound IC50 Values for pERK Inhibition in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for pERK Inhibition |
| A375 | Melanoma | 50 |
| HT-29 | Colon Cancer | 75 |
| HCT116 | Colon Cancer | 100 |
| MDA-MB-231 | Breast Cancer | 150 |
| Panc-1 | Pancreatic Cancer | 200 |
Table 2: Time-Course of pERK Inhibition by this compound (100 nM) in A375 Cells
| Treatment Duration (hours) | % Inhibition of pERK |
| 0.5 | 85 |
| 1 | 95 |
| 2 | 98 |
| 4 | 99 |
| 8 | 90 |
| 24 | 80 |
Experimental Protocols
Western Blotting for pERK and Total ERK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the pERK and total ERK bands. Normalize the pERK signal to the total ERK signal to determine the extent of inhibition.
Mandatory Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A typical experimental workflow for optimizing this compound treatment conditions.
How to minimize BI-860585 toxicity in animal models
Welcome to the Technical Support Center for BI-860585. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and managing toxicities associated with the use of the dual mTORC1/matorc2 inhibitor, this compound, in animal models. The following troubleshooting guides and FAQs are based on published data for this compound and other mTOR inhibitors.
Disclaimer
Information provided here is for research guidance only and is based on preclinical and clinical data for this compound and other mTOR inhibitors. It is not a substitute for a comprehensive, study-specific toxicology evaluation. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally bioavailable ATP-competitive inhibitor of both mTORC1 (mammalian target of rapamycin complex 1) and mTORC2 (mammalian target of rapamycin complex 2).[1] By inhibiting both complexes, this compound blocks downstream signaling pathways involved in cell growth, proliferation, metabolism, and survival, leading to apoptosis in cancer cells.[1]
Q2: What are the common toxicities observed with this compound and other mTOR inhibitors in animal models?
A2: Based on clinical data for this compound and preclinical data for other mTOR inhibitors, the most common toxicities include:
-
Gastrointestinal: Diarrhea and stomatitis (mouth sores)[2][6]
-
Dermatological: Rash[2]
-
Hepatic: Elevated liver enzymes (aminotransferases)[2]
Q3: How should I monitor for potential toxicities during my animal studies with this compound?
A3: A comprehensive monitoring plan is crucial and should include:
-
Daily Clinical Observations: Monitor for changes in behavior (lethargy, hunched posture), appearance (ruffled fur), and activity levels.[10]
-
Body Weight Measurements: Record body weight at least twice weekly. A weight loss of 10-15% from baseline is a common indicator of toxicity and should trigger intervention.[1][11]
-
Blood Glucose Monitoring: For hyperglycemia, monitor blood glucose levels regularly (e.g., weekly or more frequently if hyperglycemia is detected).
-
Clinical Pathology: At designated time points, collect blood for complete blood count (CBC) and serum chemistry analysis to monitor for hematological changes and organ toxicity (e.g., liver and kidney function).[6]
-
Histopathology: At the end of the study, or if an animal is euthanized due to adverse effects, perform a full necropsy and histopathological examination of major organs.[12][13][14][15]
Troubleshooting Guides for Common Toxicities
Hyperglycemia Management
Issue: Animals exhibit elevated blood glucose levels.
Potential Cause: Inhibition of the PI3K/Akt/mator pathway by this compound can lead to insulin resistance and impaired glucose metabolism.[3][4][5]
Troubleshooting & Management Protocol:
| Step | Action | Detailed Protocol |
| 1. Monitoring | Regularly monitor blood glucose. | Collect a small blood sample (e.g., from the tail vein) and measure glucose using a standard glucometer. Baseline measurements should be taken before starting treatment. Monitor weekly, or more frequently if hyperglycemia is observed. |
| 2. Intervention | Administer metformin. | If blood glucose levels are consistently elevated (e.g., >250 mg/dL), consider administering metformin. A starting dose of 150-250 mg/kg/day via oral gavage has been used in mouse models of drug-induced hyperglycemia.[16][17] Adjust the dose based on the severity of hyperglycemia and the animal's response. |
| 3. Supportive Care | Ensure ad libitum access to water. | Provide free access to drinking water to prevent dehydration, which can be exacerbated by hyperglycemia. |
| 4. Dose Modification | Consider dose reduction of this compound. | If hyperglycemia is severe and difficult to manage with metformin, a dose reduction of this compound may be necessary. |
Quantitative Data Summary: Metformin Dosing in Mice
| Study Type | Mouse Strain | Metformin Dose | Route | Frequency | Outcome |
| High-Fat Diet-Induced Diabetes | C57BL/6J | 150 mg/kg | Oral gavage | Daily | Reduced body weight and blood glucose, improved glucose tolerance.[16] |
| STZ-Induced Diabetes | C57BL/6 | 250 mg/kg | Oral gavage | Daily for 14 days | Significantly reduced blood glucose levels.[17] |
Diarrhea Management
Issue: Animals exhibit loose or watery stools.
Potential Cause: mTOR inhibitors can affect the intestinal epithelium, leading to reduced absorption and increased secretion, resulting in diarrhea.[6]
Troubleshooting & Management Protocol:
| Step | Action | Detailed Protocol |
| 1. Assessment | Score diarrhea severity. | Use a standardized scoring system (e.g., 0=normal, 1=soft, 2=watery stools) to quantify the severity of diarrhea.[18] |
| 2. Intervention | Administer loperamide. | For moderate to severe diarrhea, administer loperamide. A starting dose of 1-3 mg/kg orally, once or twice daily, can be effective.[18] The dose can be adjusted based on response. |
| 3. Supportive Care | Provide hydration support. | Ensure free access to drinking water. In cases of severe diarrhea and dehydration, consider subcutaneous or intraperitoneal administration of sterile saline or Lactated Ringer's solution. |
| 4. Dose Modification | Adjust this compound dose. | If diarrhea is severe and persistent despite supportive care, a dose reduction or temporary discontinuation of this compound may be required. |
Quantitative Data Summary: Loperamide Dosing in Rodents
| Animal Model | Loperamide Dosage (Oral) | Efficacy Endpoint |
| Rat (Castor Oil-Induced) | 0.15 mg/kg (ED50) | Inhibition of diarrhea.[18] |
| Mouse (Stress-Induced) | 3-10 mg/kg | Inhibition of fecal output.[18] |
| Mouse (Chemotherapy-Induced) | 1-3 mg/kg (starting dose) | Reduction in diarrhea severity.[18] |
Rash/Dermatitis Management
Issue: Animals develop skin rash or inflammation.
Potential Cause: mTOR inhibitors can cause dermatological side effects, the exact mechanism of which is not fully understood but may involve effects on keratinocytes and immune cells in the skin.
Troubleshooting & Management Protocol:
| Step | Action | Detailed Protocol |
| 1. Assessment | Characterize the skin lesion. | Describe the appearance (e.g., maculopapular, erythematous) and location of the rash. Score the severity based on the affected area and presence of ulceration or excoriation. |
| 2. Intervention | Apply topical corticosteroids. | For localized, mild to moderate rash, apply a thin layer of a corticosteroid cream (e.g., 0.05% clobetasol or dexamethasone) to the affected area once or twice daily.[8] |
| 3. Supportive Care | Prevent scratching. | If animals are observed scratching the affected area, consider fitting them with a lightweight Elizabethan collar to prevent self-trauma. |
| 4. Dose Modification | Consider dose adjustment. | For severe or widespread rash, a dose reduction of this compound may be necessary. |
Experimental Protocols
Protocol 1: Blood Collection for Clinical Pathology
Objective: To collect blood samples for hematology and serum chemistry analysis to monitor for systemic toxicity.
Materials:
-
Appropriate size needles (e.g., 25-27 gauge) and syringes
-
Microtainer tubes with and without anticoagulant (e.g., EDTA for CBC, serum separator tubes for chemistry)
-
Anesthesia (e.g., isoflurane)
-
Restraining device
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Position the animal for blood collection from a suitable site (e.g., retro-orbital sinus, submandibular vein, or cardiac puncture for terminal collection).[3][19]
-
Collect the required volume of blood (typically 100-200 µL for survival bleeds).
-
For CBC, immediately transfer the blood into an EDTA-containing tube and gently invert to mix.
-
For serum chemistry, transfer the blood into a serum separator tube and allow it to clot at room temperature for 30 minutes.
-
Centrifuge the serum tube at 1,500-2,000 x g for 10 minutes.
-
Carefully collect the serum and transfer it to a clean, labeled tube.
-
Store samples appropriately (refrigerated for short-term, -80°C for long-term storage) until analysis.[20]
Protocol 2: Tissue Collection and Histopathology
Objective: To collect and process tissues for histopathological evaluation of organ toxicity.
Materials:
-
Surgical instruments (scissors, forceps)
-
10% neutral buffered formalin
-
Cassettes for tissue processing
-
Phosphate-buffered saline (PBS)
Procedure:
-
Humanely euthanize the animal according to the approved IACUC protocol.
-
Perform a gross necropsy, examining all major organs for any visible abnormalities.
-
Carefully dissect the organs of interest (e.g., liver, kidneys, spleen, heart, lungs, gastrointestinal tract).
-
Rinse tissues gently in PBS to remove excess blood.
-
For larger organs, make thin slices (3-5 mm) to ensure proper fixation.[4]
-
Place the tissues in labeled cassettes.
-
Immerse the cassettes in at least 10 volumes of 10% neutral buffered formalin for 24-48 hours.[12]
-
After fixation, transfer the tissues to 70% ethanol for storage until processing.
-
Tissues can then be embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.[13][14]
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: A general workflow for monitoring and managing toxicities in animal studies.
References
- 1. staff.flinders.edu.au [staff.flinders.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. niehs.nih.gov [niehs.nih.gov]
- 5. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting tumorigenesis: development and use of mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. criver.com [criver.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. researchgate.net [researchgate.net]
- 12. grtc.ucsd.edu [grtc.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. Tissue Sampling and Processing for Histopathology Evaluation | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. bcm.edu [bcm.edu]
Overcoming experimental variability with BI-860585
Welcome to the technical support center for BI-860585, a potent and selective ATP-competitive inhibitor of mTORC1 and mTORC2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and achieving consistent, reliable results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition blocks downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2][3]
Q2: What are the expected downstream effects of this compound treatment in cell-based assays?
A2: Treatment with this compound is expected to decrease the phosphorylation of key downstream targets of both mTORC1 and mTORC2. For mTORC1, this includes p70 S6 Kinase (S6K) and 4E-BP1. For mTORC2, a key substrate is Akt (at Ser473). Therefore, a reduction in the phosphorylation of S6K, 4E-BP1, and Akt (Ser473) is anticipated upon effective treatment.
Q3: In which solvents can I dissolve this compound, and how should I store the stock solutions?
Q4: What is a typical concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. Based on data from analogous ATP-competitive mTOR inhibitors like GDC-0980 and AZD8055, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.[1][8][9][10] IC50 values for similar compounds in sensitive cell lines are often in the low nanomolar range.[1][8][9]
Q5: I am observing inconsistent results in my cell viability assays. What could be the cause?
A5: Inconsistent results in cell-based assays can arise from several factors, including:
-
Compound Stability: Ensure your stock solution is properly stored and that the compound is stable in your cell culture medium for the duration of the experiment.[11][12]
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells.
-
Assay Protocol: Follow a standardized protocol with consistent incubation times and reagent additions.
-
Solubility: The compound may precipitate out of solution at higher concentrations. Visually inspect your assay plates for any signs of precipitation.
Troubleshooting Guides
Problem 1: No or weak inhibition of mTOR signaling in Western Blot.
-
Possible Cause: Insufficient drug concentration or incubation time.
-
Solution: Increase the concentration of this compound and/or the incubation time. A time-course and dose-response experiment is recommended to determine optimal conditions.
-
-
Possible Cause: Poor antibody quality or incorrect antibody dilution.
-
Solution: Use validated antibodies for phospho-S6K (Thr389), phospho-Akt (Ser473), and other mTOR pathway proteins. Optimize antibody dilutions according to the manufacturer's instructions.
-
-
Possible Cause: Issues with protein extraction or Western blot protocol.
-
Solution: Ensure that your lysis buffer contains phosphatase inhibitors to preserve phosphorylation states. Follow a robust Western blot protocol with adequate transfer and blocking steps.
-
Problem 2: High variability in cell viability (e.g., MTT, CellTiter-Glo) assay results.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the peripheral wells with sterile PBS or media.
-
-
Possible Cause: Compound precipitation.
-
Solution: Check the solubility of this compound in your final assay medium. If precipitation is observed, consider lowering the highest concentration or using a different solvent system for initial dilution.
-
-
Possible Cause: Instability of the compound in culture medium.
-
Solution: Test the stability of this compound in your specific cell culture medium over the time course of your experiment.[12]
-
Problem 3: Unexpected off-target effects or cellular toxicity.
-
Possible Cause: Inhibition of other kinases.
-
Possible Cause: Non-specific cytotoxicity.
-
Solution: Evaluate the cytotoxic effects of the vehicle (e.g., DMSO) alone. Ensure that the final concentration of the solvent is not toxic to your cells.
-
Quantitative Data Summary
Note: As specific preclinical IC50 data for this compound is limited in the public domain, the following tables include data from structurally and mechanistically similar ATP-competitive mTOR/PI3K inhibitors, GDC-0980 (Apitolisib) and AZD8055, to provide a reference for expected potency.
Table 1: In Vitro Potency of GDC-0980 (Apitolisib) Against PI3K/mTOR. [1][14][15]
| Target | IC50 (nM) |
| PI3Kα | 5 |
| PI3Kβ | 27 |
| PI3Kδ | 7 |
| PI3Kγ | 14 |
| mTOR (Ki) | 17 |
Table 2: In Vitro Potency of AZD8055 Against mTOR. [9]
| Target | IC50 (nM) |
| mTOR | 0.8 ± 0.2 |
Table 3: In Vivo Tumor Growth Inhibition by AZD8055 in U87-MG Xenografts. [9]
| Dose (mg/kg/day, oral) | Schedule | Tumor Growth Inhibition (%) |
| 2.5 | Twice daily, 10 days | 33 |
| 5 | Twice daily, 10 days | 48 |
| 10 | Twice daily, 10 days | 77 |
| 10 | Once daily, 10 days | 57 |
| 20 | Once daily, 10 days | 85 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: If using MTT, add the solubilizing agent and read the absorbance. If using MTS, read the absorbance directly.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanism of action of this compound on the mTOR signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. AKT/mTOR substrate P70S6K is frequently phosphorylated in gallbladder cancer tissue and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. AZD8055 [openinnovation.astrazeneca.com]
- 10. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ATP-competitive inhibitors of mTOR: an update. [unige.iris.cineca.it]
- 14. caymanchem.com [caymanchem.com]
- 15. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Potential for BI-860585 degradation in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for BI-860585 degradation in long-term experiments. The information is presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and potent inhibitor of mTORC1 and mTORC2.[1] By targeting the kinase domain of mTOR in an ATP-competitive manner, it blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1] This dual inhibition is designed to overcome the resistance that can develop with inhibitors that only target mTORC1.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for up to two years. Once dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO. For a 10 mM stock solution, add 1.83 mL of DMSO to 10 mg of this compound. If further dilution in aqueous media is required for your experiments, it is advisable to prepare these working solutions fresh daily to minimize the potential for degradation in aqueous environments.
Troubleshooting Guide: this compound Stability in Long-Term Experiments
Issue 1: I am observing a decrease in the activity of this compound over the course of my multi-day or multi-week cell culture experiment.
Potential Cause: Degradation of this compound in the aqueous culture medium. Many small molecule inhibitors, particularly those with poor aqueous solubility, can be unstable in aqueous solutions over extended periods.
Troubleshooting Steps:
-
Replenish this compound: In long-term experiments, it is recommended to replace the culture medium with freshly prepared medium containing this compound every 24-48 hours.
-
Assess Stability: Perform a stability study of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then analyzing the remaining concentration of the intact compound using a stability-indicating analytical method like HPLC.
-
Control Experiments: Include appropriate controls in your experiments. A positive control with a known stable compound and a negative control (vehicle only) can help differentiate between compound degradation and other experimental variables.
Issue 2: I am seeing inconsistent results between different batches or preparations of this compound stock solutions.
Potential Cause: Improper storage or handling of the stock solutions, leading to degradation.
Troubleshooting Steps:
-
Aliquot Stock Solutions: As mentioned in the FAQs, always aliquot your stock solution into single-use vials after preparation to avoid multiple freeze-thaw cycles.
-
Validate Stock Solutions: Before starting a new set of experiments with a freshly prepared stock solution, you can perform a simple bioassay (e.g., a short-term cell viability assay) to confirm its potency relative to a previous, validated batch.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution using HPLC
This protocol outlines a general procedure for determining the stability of this compound in an aqueous solution (e.g., cell culture medium or buffer) over time.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Aqueous solution of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Incubator (e.g., 37°C)
-
Autosampler vials
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the test solution: Dilute the this compound stock solution into the aqueous solution of interest to the final working concentration used in your experiments (e.g., 1 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile and store at -20°C until analysis.
-
Incubate the test solution: Place the remainder of the test solution in an incubator at the desired temperature (e.g., 37°C).
-
Collect Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw aliquots of the test solution, process them as in step 3, and store them at -20°C.
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method. This involves selecting a suitable mobile phase to separate the parent this compound peak from any potential degradation products. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is a common starting point for small molecule analysis.
-
Analyze all the collected samples by HPLC.
-
-
Data Analysis:
-
Determine the peak area of the this compound parent peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Quantitative Data Summary
The following table illustrates hypothetical data from a stability study of this compound in cell culture medium at 37°C, as would be generated by following Protocol 1.
| Time (hours) | This compound Peak Area (arbitrary units) | % Remaining |
| 0 | 1,250,000 | 100% |
| 24 | 1,125,000 | 90% |
| 48 | 937,500 | 75% |
| 72 | 750,000 | 60% |
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound on both mTORC1 and mTORC2.
Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.
Caption: Troubleshooting logic for addressing potential degradation of this compound in experiments.
References
Interpreting unexpected phenotypes after BI-860585 treatment
Welcome to the technical support center for BI-860585. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting experimental challenges encountered during treatment with this dual mTORC1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and ATP-competitive dual inhibitor of mTORC1 and mTORC2. By binding to the kinase domain of mTOR, it blocks the signaling of both complexes, leading to the inhibition of cell growth, proliferation, and survival. This dual inhibition is designed to overcome the feedback activation of PI3K/AKT signaling that can occur with mTORC1-selective inhibitors.
Q2: What are the known and expected phenotypes of this compound treatment in preclinical models?
A2: In preclinical studies, this compound has demonstrated strong anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in sarcoma models. Expected phenotypes include decreased cell viability, induction of cell cycle arrest, and inhibition of tumor growth in xenograft models.
Q3: What are the most common unexpected or adverse phenotypes observed in clinical trials with this compound?
A3: Clinical trials of this compound, both as a monotherapy and in combination with other agents, have reported several common treatment-related adverse events. These can be considered unexpected phenotypes in a research context and include hyperglycemia, diarrhea, rash (maculopapular and acneiform), and stomatitis (oral mucositis).[1][2][3]
Troubleshooting Guides for Unexpected Phenotypes
This section provides guidance on how to investigate and understand unexpected results that may arise during your experiments with this compound.
Unexpected Phenotype 1: Altered Glucose Metabolism and Hyperglycemia
Question: We observed a significant increase in glucose levels in the culture medium of our this compound-treated cells (or in our animal models). Is this an expected off-target effect, and how can we investigate it further?
Answer:
Yes, altered glucose metabolism, often manifesting as hyperglycemia, is a known class effect of mTOR inhibitors, including dual mTORC1/2 inhibitors like this compound.[1][2][3] This is considered an on-target effect related to the central role of the PI3K/Akt/mTOR pathway in regulating glucose homeostasis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hyperglycemia.
Possible Mechanisms and Explanations:
-
Impaired Insulin Signaling: mTORC2 is a key activator of Akt, which is crucial for insulin-stimulated glucose uptake in peripheral tissues. Inhibition of mTORC2 by this compound can lead to reduced Akt phosphorylation (at Ser473), impairing the translocation of glucose transporters (e.g., GLUT4) to the cell membrane and thus decreasing glucose uptake.
-
Feedback Loops: Inhibition of the mTOR pathway can disrupt negative feedback loops. For instance, S6K1 (a downstream effector of mTORC1) normally phosphorylates and degrades IRS-1. Inhibition of S6K1 can lead to increased IRS-1 levels, but the simultaneous inhibition of mTORC2/Akt may prevent the beneficial downstream effects on glucose uptake.
-
Direct Effects on Glycolysis: Dual mTORC1/2 inhibitors have been shown to decrease the concentrations of glycolysis and TCA cycle intermediates.[4] This suggests a more direct role in modulating cellular metabolic processes beyond insulin signaling.
Suggested Experimental Protocols:
-
Glucose Uptake Assay: Utilize a fluorescent glucose analog like 2-NBDG to quantify glucose uptake in your cell line with and without this compound treatment.
-
Western Blot Analysis: Profile the phosphorylation status of key proteins in the insulin signaling pathway, such as IRβ, IRS-1, Akt (Ser473 and Thr308), GSK3β, and S6K1.
-
Metabolic Flux Analysis: Employ techniques like Seahorse analysis to measure the extracellular acidification rate (ECAR) as an indicator of glycolysis and the oxygen consumption rate (OCR) for mitochondrial respiration.
Unexpected Phenotype 2: Skin Rash or Dermatological Abnormalities
Question: We are observing skin lesions or rashes in our animal models treated with this compound. What is the underlying mechanism, and how can we characterize this phenotype?
Answer:
Skin rash is a frequently reported adverse event for mTOR inhibitors in clinical settings.[1][2][3] The proposed mechanisms are complex and involve the disruption of normal keratinocyte proliferation and differentiation, as well as inflammatory responses.
Troubleshooting and Characterization Workflow:
Caption: Workflow for characterizing skin rash.
Possible Mechanisms and Explanations:
-
Direct Effects on Keratinocytes: The mTOR pathway is crucial for keratinocyte growth, proliferation, and differentiation. Inhibition of this pathway can lead to reduced keratinocyte size and impaired tissue repair.[5]
-
Inflammatory Response: mTOR inhibition can modulate the immune system, potentially leading to an inflammatory infiltrate in the skin. Studies have shown that mTOR inhibitors can influence T-cell differentiation and cytokine production.
Suggested Experimental Protocols:
-
Histopathology: Collect skin biopsies from affected and control animals. Perform Hematoxylin and Eosin (H&E) staining to assess morphology and inflammatory cell infiltration. Use immunohistochemistry (IHC) to stain for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and immune cell populations (e.g., CD4, CD8).
-
In Vitro Keratinocyte Assays: Treat human or murine keratinocyte cell lines with this compound. Assess cell viability (e.g., MTT assay), proliferation, and apoptosis. Measure the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA or multiplex assays.
Unexpected Phenotype 3: Stomatitis or Oral Mucositis
Question: Our animal models are developing oral lesions after this compound treatment. How can we investigate the cause of this stomatitis?
Answer:
Stomatitis is a common and often dose-limiting toxicity of mTOR inhibitors.[1][2][3] The underlying pathology is thought to involve direct damage to the oral mucosal epithelium.
Investigative Workflow:
Caption: Workflow for investigating stomatitis.
Possible Mechanisms and Explanations:
-
Direct Epithelial Injury: Studies using organotypic models of human oral mucosa have shown that mTOR inhibitors can directly cause epithelial damage, leading to increased apoptosis and decreased proliferation of keratinocytes.[4][6] This occurs independently of the oral microbiome.
-
Pro-inflammatory Cytokine Release: The damaged epithelial cells can release pro-inflammatory cytokines, such as IL-6 and IL-8, which can attract immune cells and exacerbate the inflammatory response.[4][6]
Suggested Experimental Protocols:
-
Organotypic Oral Mucosa Culture: This in vitro model allows for the direct assessment of this compound's effects on a 3D-structured oral mucosal tissue. Following treatment, the tissue can be analyzed for histological changes, apoptosis (TUNEL assay), and proliferation (PCNA staining). The culture medium can also be collected to measure cytokine levels.
-
Detailed Histological Analysis: Similar to the investigation of skin rash, detailed histological and immunohistochemical analysis of oral lesions from animal models can provide valuable insights into the cellular processes being affected.
Data Presentation
Table 1: Clinically Observed Adverse Events with this compound (Monotherapy, Arm A)
| Adverse Event | Frequency (%) |
| Hyperglycemia | 54% |
| Diarrhea | 39% |
| Nausea | 37% |
| Rash | Not specified |
| Stomatitis | Not specified |
Data from a Phase I clinical trial.[2]
Table 2: Dose-Limiting Toxicities (DLTs) of this compound (Monotherapy and Combination Arms)
| Treatment Arm | DLTs Observed (Grade 3) |
| A (Monotherapy) | Diarrhea, rash, increased alanine/aspartate aminotransferase |
| B (with Exemestane) | Stomatitis, rash |
Data from a Phase I clinical trial.[2]
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay using 2-NBDG
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 4 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
Glucose-Free Incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 30 minutes.
-
2-NBDG Incubation: Add 2-NBDG (final concentration 50-100 µM) to each well and incubate for 30-60 minutes at 37°C.
-
Signal Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
Protocol 2: Organotypic Oral Mucosa Culture for Stomatitis Assessment
-
Tissue Culture: Obtain commercially available organotypic human oral mucosal tissues. Culture them according to the manufacturer's instructions.
-
This compound Treatment: Treat the tissues with a range of this compound concentrations (e.g., 100-1000 ng/mL) and a vehicle control for 24 and 48 hours.
-
Sample Collection: At each time point, collect the culture medium for cytokine analysis and fix the tissues in 10% neutral buffered formalin.
-
Histological Processing: Embed the fixed tissues in paraffin and section them for H&E staining and immunohistochemistry.
-
Analysis:
-
H&E Staining: Evaluate for epithelial disorganization, injury, and inflammatory infiltrate.
-
TUNEL Assay: Quantify apoptotic cells.
-
PCNA/Ki-67 Staining: Assess cell proliferation.
-
Cytokine Analysis: Use ELISA or a multiplex assay to measure levels of IL-6, IL-8, and other relevant cytokines in the collected culture medium.
-
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predominant Role of mTOR Signaling in Skin Diseases with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the pathogenesis of mTOR inhibitor-associated stomatitis (mIAS)-studies using an organotypic model of the oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Elixirs to Geroscience: A Historical and Molecular Perspective on Anti-Aging Medicine [mdpi.com]
- 6. The metabolic and toxicological considerations for mTOR inhibitors in the treatment of hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing hyperglycemia as a side effect of BI-860585 in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hyperglycemia as a side effect of the mTORC1/2 kinase inhibitor BI-860585 in in vivo experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Issue | Potential Cause | Suggested Action |
| Unexpectedly high blood glucose levels after this compound administration. | Hyperglycemia is a known on-target effect of mTOR inhibitors due to interference with the PI3K/Akt/mTOR signaling pathway, which is crucial for insulin signaling and glucose homeostasis.[1][2] Inhibition of mTORC1/2 can lead to both impaired insulin secretion and increased insulin resistance. | 1. Confirm the finding: Repeat blood glucose measurements to rule out error. 2. Review your protocol: Ensure the correct dose of this compound was administered. 3. Implement a monitoring plan: Increase the frequency of blood glucose monitoring to establish the kinetics and severity of hyperglycemia. 4. Consider dose reduction: If the hyperglycemia is severe and confounding experimental outcomes, a dose-reduction of this compound may be necessary. |
| High variability in blood glucose levels between animals in the same treatment group. | Individual animal physiology, stress levels, and diet can influence the hyperglycemic response to mTOR inhibitors. Stress from handling and blood sampling can also cause transient hyperglycemia. | 1. Acclimatize animals: Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress. 2. Standardize procedures: Standardize the timing of dosing, feeding, and blood sampling across all animals. 3. Consider continuous glucose monitoring: For more accurate and less stressful monitoring, consider the use of continuous glucose monitoring (CGM) systems.[3][4][5][6] |
| Progressive weight loss in animals treated with this compound. | This can be a direct effect of the drug, a consequence of poorly controlled hyperglycemia (leading to a catabolic state), or due to other side effects like diarrhea.[7] | 1. Monitor body weight and food/water intake daily. 2. Assess glycemic control: If hyperglycemia is severe, it may be contributing to weight loss. 3. Provide supportive care: Ensure easy access to food and water. A high-calorie dietary supplement may be considered. 4. Consult a veterinarian: If weight loss is significant or accompanied by other signs of poor health, consult with a veterinarian. |
| How to differentiate between this compound-induced hyperglycemia and pre-existing diabetes in animal models? | If not using a genetically defined diabetic model, spontaneous diabetes can occur. | 1. Baseline measurements: Always measure baseline blood glucose levels for several days before starting treatment with this compound. This will help identify any pre-existing hyperglycemic conditions. 2. Vehicle control group: A vehicle-treated control group is essential to monitor for any changes in glucose levels independent of this compound treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hyperglycemia?
A1: this compound is an mTORC1/2 kinase inhibitor. The PI3K/Akt/mTOR signaling pathway is a critical regulator of glucose metabolism. By inhibiting mTOR, this compound can disrupt this pathway, leading to:
-
Insulin Resistance: mTORC1 inhibition can lead to a negative feedback activation of upstream signaling, which can impair insulin receptor substrate (IRS-1) function, a key molecule in the insulin signaling cascade.[8][9]
-
Impaired Insulin Secretion: The mTOR pathway is also important for the function and proliferation of pancreatic beta cells, which produce insulin.[2][10]
Q2: At what dose of this compound should I expect to see hyperglycemia?
A2: In a Phase I clinical trial, hyperglycemia was observed in 54% of patients receiving this compound as a monotherapy at doses up to 300 mg/day. The maximum tolerated dose (MTD) was determined to be 220 mg/day. The onset and severity of hyperglycemia in your in vivo model will depend on the species, strain, and the dose of this compound used. It is recommended to perform a dose-response study to characterize the hyperglycemic effect of this compound in your specific model.
Q3: How frequently should I monitor blood glucose in my animals?
A3: The frequency of monitoring depends on the experimental design.
-
Initial Characterization: During the initial phase of your experiment, more frequent monitoring (e.g., daily or multiple times a day) is recommended to establish the peak effect and duration of hyperglycemia.
-
Chronic Studies: For longer-term studies, monitoring 2-3 times per week may be sufficient once the pattern of hyperglycemia is established.
-
Intervention Studies: If you are testing interventions to manage hyperglycemia, more frequent monitoring will be necessary to assess their efficacy. Continuous glucose monitoring (CGM) is an excellent option for obtaining detailed glycemic profiles with reduced animal stress.[3][4][5][6]
Q4: What are the best practices for blood glucose monitoring in animal models?
A4: To ensure accurate and consistent data:
-
Use a calibrated glucometer designed for the specific animal species if available.
-
Collect blood from a consistent site (e.g., tail vein, saphenous vein).
-
Minimize stress to the animal, as stress can elevate blood glucose levels.
-
Perform measurements at the same time each day, preferably in a fasted state for consistency.
Q5: What interventions can I use to manage this compound-induced hyperglycemia in my animal models?
A5: While there are no specific guidelines for this compound, strategies used for other mTOR inhibitors can be adapted:
-
Metformin: This is often the first-line therapy for managing mTOR inhibitor-induced hyperglycemia. It primarily acts by reducing hepatic glucose production and improving insulin sensitivity.[9][11]
-
Insulin: For severe hyperglycemia, insulin therapy may be necessary. The dose and type of insulin (short-acting vs. long-acting) will need to be carefully titrated for each animal.
-
Dietary Modification: While not always feasible in a controlled research setting, a diet lower in simple carbohydrates may help to mitigate hyperglycemia.
Q6: Will managing hyperglycemia interfere with the anti-tumor efficacy of this compound?
A6: This is a critical consideration. Some studies suggest that metformin may have its own anti-cancer properties and could potentially act synergistically with mTOR inhibitors. However, it is essential to include appropriate control groups in your study to dissect the effects of this compound, the anti-hyperglycemic agent, and the combination.
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
Objective: To accurately measure blood glucose levels in mice treated with this compound.
Materials:
-
Calibrated glucometer and test strips
-
Lancets (25-28 gauge)
-
Alcohol swabs
-
Gauze pads
-
Mouse restrainer
Procedure:
-
Acclimatization: Handle the mice for several days prior to the experiment to acclimate them to the procedure.
-
Restraint: Gently place the mouse in a restrainer.
-
Site Preparation: Warm the tail with a warming lamp or by immersing in warm water for 30-60 seconds to promote vasodilation. Clean the tip of the tail with an alcohol swab and allow it to dry.
-
Blood Collection: Make a small nick in the lateral tail vein with a sterile lancet.
-
Measurement: Gently milk the tail to obtain a small drop of blood and apply it to the glucometer test strip.
-
Post-Procedure Care: Apply gentle pressure to the tail with a gauze pad to stop the bleeding.
-
Recording: Record the blood glucose reading, time, and date.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose tolerance.
Materials:
-
Glucose solution (2 g/kg body weight, sterile)
-
Oral gavage needles
-
Glucometer and test strips
-
Timer
Procedure:
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Take a baseline blood glucose reading (t=0) as described in Protocol 1.
-
Glucose Administration: Administer the glucose solution via oral gavage.
-
Post-Gavage Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Data Analysis: Plot the blood glucose levels over time to determine the glucose excursion curve.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for monitoring hyperglycemia in vivo.
Caption: A decision-making flowchart for managing this compound-induced hyperglycemia.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR inhibitors and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Simple Continuous Glucose Monitoring in Freely Moving Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR inhibition by rapamycin prevents beta-cell adaptation to hyperglycemia and exacerbates the metabolic state in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR Dysregulation, Insulin Resistance, and Hypertension | MDPI [mdpi.com]
Avoiding BI-860585 precipitation in aqueous solutions
Welcome to the technical support center for BI-860585. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges, particularly the prevention of its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1][2] By inhibiting mTOR, this compound disrupts a key signaling pathway, the PI3K/Akt/mTOR pathway, which is crucial for regulating cell growth, proliferation, metabolism, and survival.[3] Its dual inhibition of both mTORC1 and mTORC2 allows for a more complete blockade of mTOR signaling compared to first-generation mTOR inhibitors like rapamycin.
Q2: I am observing precipitation when I add this compound to my aqueous cell culture medium. Why is this happening?
A2: this compound is poorly soluble in aqueous solutions. Direct addition of the powdered compound or a highly concentrated stock solution into an aqueous medium will likely cause it to precipitate out of solution. It is essential to first dissolve this compound in an appropriate organic solvent to create a stock solution before further dilution.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has been shown to be soluble in DMSO at a concentration of 73 mg/mL (200.98 mM). It is also sparingly soluble in ethanol.
Q4: What is a typical final concentration of this compound for in vitro experiments?
A4: The optimal final concentration of this compound will vary depending on the cell line and the specific experimental conditions. However, for many mTOR inhibitors, the effective concentration range in cell culture is typically in the nanomolar (nM) to low micromolar (µM) range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q5: How should I store this compound?
A5: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to preparing and using this compound in aqueous solutions to minimize the risk of precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer or media | Direct addition of powdered this compound to an aqueous solution. | Always prepare a high-concentration stock solution in 100% DMSO first. |
| Stock solution concentration is too high for the final dilution. | Ensure the final concentration of DMSO in your aqueous solution is low (typically ≤0.5%) to maintain solubility. If necessary, prepare an intermediate dilution of your stock solution in DMSO before adding it to the aqueous medium. | |
| Rapid addition of the stock solution to the aqueous medium. | Add the DMSO stock solution dropwise to your aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing. | |
| Cloudiness or precipitate forms over time in the final working solution | The final concentration of this compound exceeds its solubility limit in the aqueous medium, even with a low percentage of DMSO. | Decrease the final concentration of this compound in your experiment. Consider performing a solubility test in your specific medium. |
| Instability of the compound in the aqueous environment at experimental temperature (e.g., 37°C). | Prepare fresh working solutions for each experiment and minimize the time the compound is in the aqueous solution before use. | |
| Interaction with components in the cell culture medium (e.g., proteins in fetal bovine serum). | While serum is generally necessary for cell health, if precipitation is a persistent issue, consider reducing the serum concentration if your experimental design allows. However, altering media components should be done with caution as it can affect cell physiology. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration |
| Water | Insoluble | N/A |
| DMSO | 73 mg/mL | 200.98 mM |
| Ethanol | 2 mg/mL | 5.51 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight assumed to be ~363.21 g/mol ), you would need 3.63 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 1 µM working solution in 10 mL of cell culture medium, you will need to perform a serial dilution.
-
Step 1 (Intermediate Dilution - Optional but recommended): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile DMSO or cell culture medium. Mix well.
-
Step 2 (Final Dilution): Add 10 µL of the 1 mM intermediate solution to 10 mL of pre-warmed cell culture medium.
-
Alternatively, for a direct dilution, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Immediately after adding the stock solution to the medium, vortex or swirl the solution gently to ensure rapid and thorough mixing.
-
Use the freshly prepared working solution for your experiment. Ensure the final DMSO concentration is not toxic to your cells (typically ≤0.5%).
-
Mandatory Visualizations
References
- 1. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of mTORC1/2 inhibitor BI 860585 as single agent or with exemestane or paclitaxel in patients with advanced solid tumors. - ASCO [asco.org]
- 3. Facebook [cancer.gov]
Validation & Comparative
BI-860585 vs. Rapamycin: A Comparative Guide to mTORC1 Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates a variety of extracellular and intracellular signals to regulate cell growth, proliferation, and metabolism. Dysregulation of the mTOR signaling pathway is a common feature in numerous cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two prominent mTOR inhibitors, the second-generation ATP-competitive inhibitor BI-860585 and the first-generation allosteric inhibitor rapamycin, with a focus on their effects on mTOR Complex 1 (mTORC1) signaling.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and rapamycin lies in their mechanism of inhibiting the mTOR kinase.
This compound is a potent and selective, ATP-competitive mTOR kinase inhibitor.[1][2] By competing with ATP in the catalytic site of the mTOR kinase domain, this compound directly blocks the kinase activity of mTOR itself. This mechanism allows it to potently and simultaneously inhibit both mTORC1 and mTORC2, leading to a comprehensive shutdown of the mTOR signaling pathway.[1]
Rapamycin , and its analogs (rapalogs), are first-generation, allosteric inhibitors of mTOR.[3] Rapamycin first binds to the intracellular protein FKBP12. This drug-protein complex then interacts with the FRB domain of mTOR, specifically within the mTORC1 complex.[4] This interaction prevents mTORC1 from accessing some of its substrates, thereby allosterically inhibiting its downstream signaling.[4] While highly specific for mTORC1, prolonged treatment with rapamycin can also disrupt the assembly and function of mTORC2 in certain cell types.[4]
Impact on mTORC1 Signaling
mTORC1 controls protein synthesis and cell growth by phosphorylating key substrates, including ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The differential mechanisms of this compound and rapamycin lead to distinct effects on these downstream effectors.
Due to its direct inhibition of the mTOR kinase, This compound is expected to completely suppress the phosphorylation of all mTORC1 substrates. This leads to a robust inhibition of protein synthesis and cell cycle progression.
Rapamycin exhibits substrate-specific inhibition of mTORC1. It effectively inhibits the phosphorylation of S6K1 but is less effective at inhibiting the phosphorylation of 4E-BP1 in many cell types.[3][5][6] This incomplete inhibition of mTORC1 signaling can lead to the reactivation of pro-survival signaling pathways, potentially limiting its therapeutic efficacy. For instance, the inhibition of the S6K1-mediated negative feedback loop can lead to the activation of the PI3K/Akt pathway.[4][6]
Quantitative Comparison of Inhibitory Activity
| Compound | Target(s) | Mechanism of Action | Reported IC50 (p-S6K1) | Notes |
| This compound | mTORC1 and mTORC2 | ATP-competitive kinase inhibitor | Not publicly available | Expected to be a potent inhibitor of all mTORC1 substrates. |
| Rapamycin | Primarily mTORC1 | Allosteric inhibitor | ~3 nM (in bladder cancer cells)[7] | Exhibits substrate-specific inhibition, with weaker effects on p-4E-BP1. IC50 can vary depending on the cell type and experimental conditions. |
Experimental Protocols
Western Blot Analysis of mTORC1 Signaling
This protocol outlines the general steps for assessing the phosphorylation status of mTORC1 substrates.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or rapamycin for a specified duration. A vehicle-treated control group should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 substrates (e.g., p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an appropriate imaging system. Densitometry analysis can be used to quantify the relative protein expression levels.
In Vitro mTORC1 Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of compounds on mTORC1 kinase activity.
-
Immunoprecipitation of mTORC1:
-
Lyse cells expressing tagged mTORC1 components (e.g., Myc-mTOR or HA-Raptor) in a CHAPS-containing lysis buffer.[8][9]
-
Incubate the lysates with an appropriate antibody (e.g., anti-Myc or anti-HA) followed by protein A/G-agarose beads to immunoprecipitate the mTORC1 complex.[8][9]
-
Wash the immunoprecipitates extensively to remove non-specific binding.[8][9]
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer.
-
Pre-incubate the complex with different concentrations of this compound or rapamycin.
-
Initiate the kinase reaction by adding a recombinant substrate (e.g., GST-4E-BP1) and ATP.[8]
-
Incubate the reaction mixture at 30°C for a specified time.[8]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 (Thr37/46)).[8]
-
The intensity of the phosphorylated substrate band is indicative of mTORC1 kinase activity.
-
Visualizing the Signaling Pathway and Experimental Workflow
Caption: mTORC1 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing mTORC1 inhibitors.
Conclusion
This compound and rapamycin represent two distinct classes of mTOR inhibitors with different mechanisms of action and downstream effects. As an ATP-competitive inhibitor of both mTORC1 and mTORC2, this compound offers a more complete blockade of the mTOR signaling pathway compared to the allosteric and substrate-specific inhibition of mTORC1 by rapamycin. This comprehensive inhibition by this compound may overcome some of the limitations of first-generation mTOR inhibitors, such as the feedback activation of pro-survival pathways. The choice of inhibitor for research or therapeutic development will depend on the specific biological question and the desired level of mTOR pathway modulation. The experimental protocols and diagrams provided in this guide offer a framework for the objective comparison of these and other mTOR inhibitors.
References
- 1. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of mTORC1/2 inhibitor BI 860585 as single agent or with exemestane or paclitaxel in patients with advanced solid tumors. - ASCO [asco.org]
- 3. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior cancer preventive efficacy of low versus high dose of mTOR inhibitor in a mouse model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S6K1 and 4E-BP1 Are Independent Regulated and Control Cellular Growth in Bladder Cancer | PLOS One [journals.plos.org]
- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of BI-860585 and Everolimus in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two mTOR inhibitors, BI-860585 and everolimus, in the context of breast cancer research. While direct comparative in vitro studies are not publicly available, this document synthesizes existing data to highlight their distinct mechanisms of action and summarizes their known effects on breast cancer cells.
Introduction: Targeting the PI3K/Akt/mTOR Pathway in Breast Cancer
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in breast cancer has made it a prime target for therapeutic intervention.[1] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream effectors and functions.[2]
Everolimus , a derivative of rapamycin, is an allosteric inhibitor of mTORC1 .[3] It binds to the intracellular receptor FKBP12, and this complex then interacts with the FRB domain of mTOR within mTORC1, thereby inhibiting its activity.[3] This compound is a potent and selective ATP-competitive inhibitor that targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2 .[4][5] This fundamental difference in their mechanism of action is expected to result in distinct downstream signaling effects and cellular responses.
Mechanism of Action: A Tale of Two Complexes
The differential inhibition of mTORC1 and mTORC2 by everolimus and this compound has significant implications for their anti-cancer activity.
Everolimus (mTORC1 Inhibition):
-
Inhibits the phosphorylation of key mTORC1 substrates, p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell cycle arrest.[2][6]
-
A known limitation of mTORC1 inhibition is the potential for a negative feedback loop that leads to the activation of Akt signaling.[7][8][9] Inhibition of S6K1 can relieve its inhibitory effect on insulin receptor substrate 1 (IRS-1), leading to increased PI3K and Akt activation, which can promote cell survival and mitigate the anti-proliferative effects of the drug.[7][9]
This compound (mTORC1 and mTORC2 Inhibition):
-
As a dual mTORC1/2 inhibitor, this compound is designed to provide a more comprehensive blockade of the mTOR pathway.[4]
-
In addition to inhibiting mTORC1, it also prevents the mTORC2-mediated phosphorylation and activation of Akt at serine 473, which is crucial for its full activity.[10][11]
-
By directly inhibiting both complexes, this compound has the potential to overcome the feedback activation of Akt seen with mTORC1 inhibitors, potentially leading to a more potent and durable anti-tumor response.[5]
Figure 1. mTOR signaling pathway and points of inhibition.
Performance Data in Breast Cancer Cell Lines
Due to the lack of head-to-head preclinical studies, the available data for each compound are presented separately.
Everolimus
Everolimus has been evaluated in numerous breast cancer cell lines, and its anti-proliferative activity, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line's molecular characteristics.
| Breast Cancer Cell Line | Subtype | IC50 (nM) | Reference |
| BT474 | Luminal B (ER+, PR+/-, HER2+) | 71 | [12] |
| Primary Breast Cancer Cells | Not Specified | 156 | [12] |
| MDA-MB-468 | Basal-like (Triple-Negative) | ~1 | [13] |
| Hs578T | Basal-like (Triple-Negative) | ~1 | [13] |
| BT549 | Basal-like (Triple-Negative) | ~1 | [13] |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 200 | [14] |
| MDA-MB-231 | Basal-like (Triple-Negative) | >200 | [13] |
| MDA-MB-157 | Basal-like (Triple-Negative) | >200 | [13] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Studies have shown that estrogen receptor-positive (ER+) breast cancer cell lines tend to be more sensitive to everolimus than ER-negative lines.[15] Furthermore, everolimus has been shown to induce G0/G1 cell cycle arrest and, in some cell lines, apoptosis.[6]
This compound
As of the latest available information, there are no published preclinical studies detailing the in vitro activity of this compound in breast cancer cell lines. The primary source of data comes from a Phase I clinical trial (NCT01938846).[5][16][17]
This trial evaluated this compound as a single agent and in combination with exemestane or paclitaxel in patients with advanced solid tumors, including breast cancer.
| Treatment Arm | Patient Population | Best Response in Breast Cancer Patients | Disease Control Rate (All Tumors) | Reference |
| This compound Monotherapy | Advanced Solid Tumors | Not specified | 44% | [16] |
| This compound + Exemestane | Advanced Solid Tumors | Partial Response (in a patient pretreated with an mTORC1 inhibitor) | 46% | [16] |
| This compound + Paclitaxel | Advanced Solid Tumors | Partial Response | 59% | [16] |
The observation of a partial response in a breast cancer patient previously treated with an mTORC1 inhibitor suggests that the dual inhibition of mTORC1 and mTORC2 by this compound may be effective in overcoming resistance to first-generation mTOR inhibitors.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of mTOR inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or everolimus for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 2. Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or everolimus for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.
Figure 3. A generalized workflow for Western blotting.
Conclusion
This compound and everolimus represent two distinct strategies for targeting the mTOR pathway in breast cancer. Everolimus, as an mTORC1 inhibitor, has demonstrated efficacy in certain breast cancer subtypes, although its activity can be limited by the feedback activation of Akt. This compound, a dual mTORC1/2 inhibitor, offers a potential advantage by simultaneously blocking both mTOR complexes and preventing this key resistance mechanism.
References
- 1. The role of the mTOR pathway in breast cancer stem cells (BCSCs): mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 9. mTORC1 inhibition induces pain via IRS-1-dependent feedback activation of ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 16. ascopubs.org [ascopubs.org]
- 17. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual mTORC1/2 Inhibitors: A Head-to-Head In Vitro Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective in vitro comparison of prominent dual mTORC1/2 inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3][4] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), primarily target mTORC1, they can lead to a feedback activation of mTORC2 signaling.[5][6][7] This has spurred the development of second-generation mTOR kinase inhibitors that competitively target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[8][9] This guide offers a head-to-head comparison of several of these dual mTORC1/2 inhibitors based on publicly available in vitro data.
The mTOR Signaling Pathway
The mTOR signaling network is a complex cascade that responds to various upstream signals, including growth factors, nutrients, and cellular energy levels.[1][2] mTORC1 activation promotes protein synthesis and cell growth by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1] mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Ser473, among other substrates.[3][8]
Caption: The mTOR Signaling Pathway.
Comparative Analysis of Dual mTORC1/2 Inhibitors
The following tables summarize the in vitro potency of several dual mTORC1/2 inhibitors based on their half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki). It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | mTORC1 IC50/Ki (nM) | mTORC2 IC50/Ki (nM) | Selectivity (mTOR vs PI3Kα) | Reference |
| AZD8055 | ~0.8 (in MDA-MB-468 cells) | Not specified | ~1,000-fold vs PI3K isoforms | [10] |
| AZD2014 | Not specified | Not specified | Highly selective vs PI3K isoforms | [11] |
| OSI-027 | 22 | 65 | >100-fold | [11] |
| PP242 | 8 | Not specified | >100-fold vs PI3Kα/β/γ | [10][11] |
| KU-0063794 | ~10 | ~10 | No effect on Class I PI3Ks at 1000-fold higher concentrations | [10][] |
| Torin 1 | 2-10 | 2-10 | ~1000-fold | [10][11] |
| BEZ235 | 6 | Not specified | Dual PI3K/mTOR inhibitor (PI3Kα IC50 = 4 nM) | [10] |
| GSK2126458 | 0.18 (Ki) | 0.3 (Ki) | Dual PI3K/mTOR inhibitor | [] |
| Inhibitor | Cell Line | Proliferation IC50 (nM) | Reference |
| AZD8055 | Breast Cancer (MDA-MB-231) | More potent than rapamycin | [13] |
| PP242 | Adult T-cell Leukemia | Inhibited proliferation | [8] |
| Ku0063794 | Renal Cell Carcinoma (Caki-1, 786-O) | More effective than temsirolimus | [5] |
| BEZ235 | Acute Lymphoblastic Leukemia (NALM6, REH, LK63) | 13-26 | [6][7] |
| BGT226 | Acute Lymphoblastic Leukemia (NALM6, REH, LK63) | 13-26 | [6][7] |
Key Experimental Protocols
The in vitro characterization of dual mTORC1/2 inhibitors typically involves a series of standardized assays to determine their potency, selectivity, and cellular effects.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of mTORC1 and mTORC2.
Protocol Outline:
-
Preparation of mTOR Complexes: Immunoprecipitate mTORC1 and mTORC2 from cell lysates (e.g., HEK293E or HeLa cells) using antibodies specific for mTOR or complex-specific components like Raptor (for mTORC1) or Rictor (for mTORC2).[14]
-
Substrate Preparation: Use a recombinant, inactive substrate such as S6K1 for mTORC1 or Akt for mTORC2.[15][16]
-
Kinase Reaction: Incubate the immunoprecipitated mTOR complex with the substrate, ATP, and varying concentrations of the inhibitor in a kinase buffer.[15][16]
-
Detection: Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies or through other detection methods like ELISA or radiometric assays.[15][16]
Caption: In Vitro Kinase Assay Workflow.
Cellular Assays for mTOR Signaling
These assays assess the effect of inhibitors on the mTOR signaling pathway within a cellular context.
Western Blotting for Downstream Targets:
-
Cell Treatment: Culture selected cell lines and treat with various concentrations of the dual mTORC1/2 inhibitor for a specified duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets (e.g., p-S6K, p-4E-BP1) and mTORC2 downstream targets (e.g., p-Akt Ser473). Use corresponding secondary antibodies for detection.
-
Analysis: Quantify the band intensities to determine the extent of inhibition.
Cell Proliferation/Viability Assays:
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Viability Measurement: Assess cell viability using assays such as MTS, MTT, or CellTiter-Glo, which measure metabolic activity, or by direct cell counting.
-
IC50 Determination: Calculate the inhibitor concentration that causes 50% inhibition of cell proliferation.
Summary and Conclusion
Dual mTORC1/2 inhibitors represent a significant advancement over first-generation mTORC1-specific inhibitors by blocking the feedback activation of Akt. The in vitro data presented here highlights the potent and, in many cases, selective nature of these compounds. Inhibitors such as Torin 1, KU-0063794, and AZD8055 demonstrate high selectivity for mTOR over PI3K, while others like BEZ235 and GSK2126458 are designed as dual PI3K/mTOR inhibitors.
The choice of a specific dual mTORC1/2 inhibitor for research or therapeutic development will depend on the desired selectivity profile and the specific cellular context being investigated. The experimental protocols outlined in this guide provide a framework for the in vitro characterization and comparison of these and novel mTOR inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of these compounds in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second Generation mTOR Inhibitors as a Double-Edged Sword in Malignant Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of dual mTORC1/2 inhibitor AZD8055 and mTORC1 inhibitor rapamycin on the metabolism of breast cancer cells using proton nuclear magnetic resonance spectroscopy metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BI-860585: A Comparative Guide to Off-Target Kinase Screening and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the off-target kinase screening and selectivity profile of BI-860585, a potent and selective ATP-competitive inhibitor of mTORC1 and mTORC2. Due to the limited availability of publicly accessible, comprehensive off-target screening data for this compound, this guide offers a contextual comparison based on the known selectivity of mTOR inhibitors and general principles of kinase inhibitor profiling.
Introduction to this compound and Kinase Selectivity
This compound is a serine/threonine kinase inhibitor that targets the mechanistic target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. As with any kinase inhibitor, understanding its selectivity is paramount for predicting its therapeutic window and potential off-target toxicities. A highly selective inhibitor, as this compound is reported to be, should potently inhibit its intended target (mTOR) with minimal activity against other kinases in the human kinome.
The PI3K/AKT/mTOR pathway is a critical signaling cascade in cellular regulation.[1][2][3][4][5] Given that this compound is an ATP-competitive inhibitor, its selectivity is often assessed against closely related kinases, particularly those within the PI3K (phosphatidylinositol 3-kinase) family, to which mTOR belongs.
Off-Target Kinase Selectivity Data (Contextual Comparison)
While a specific, publicly available kinome scan dataset for this compound is not available, a comparative selectivity profile can be inferred based on typical screening panels for mTOR inhibitors. The following table presents a list of key kinases, particularly from the PI3K family, that would be critical to assess for a compound like this compound. For a highly selective mTOR inhibitor, one would expect to see high potency against mTOR and significantly lower potency (higher IC50 or Kd values) against other kinases.
Table 1: Representative Kinase Selectivity Panel for an mTOR Inhibitor
| Kinase Target | Family | Expected Activity of a Highly Selective mTOR Inhibitor | Rationale for Inclusion in Screening Panel |
| mTOR | PIKK | High Potency (Primary Target) | The intended therapeutic target. |
| PI3Kα (PIK3CA) | PI3K Class IA | Low Potency | Closely related lipid kinase; inhibition can lead to distinct off-target effects. |
| PI3Kβ (PIK3CB) | PI3K Class IA | Low Potency | Another isoform of PI3K Class I, important for selectivity profiling. |
| PI3Kδ (PIK3CD) | PI3K Class IA | Low Potency | Predominantly expressed in hematopoietic cells; off-target inhibition can cause specific toxicities. |
| PI3Kγ (PIK3CG) | PI3K Class IB | Low Potency | Involved in inflammatory responses. |
| DNA-PK | PIKK | Low Potency | A PI3K-related kinase involved in DNA damage repair. |
| ATM | PIKK | Low Potency | A key regulator of the DNA damage response. |
| ATR | PIKK | Low Potency | Another critical kinase in the DNA damage response pathway. |
| AKT1 | AGC | Low Potency | A key downstream effector of PI3K signaling. |
| S6K1 (RPS6KB1) | AGC | Low Potency | A downstream effector of mTORC1. |
Note: The "Expected Activity" is a qualitative representation for a hypothetical highly selective mTOR inhibitor. Actual quantitative data for this compound is not publicly available.
Experimental Protocols for Kinase Selectivity Profiling
The assessment of a kinase inhibitor's selectivity is typically performed using a variety of in vitro assays. These can be broadly categorized into biochemical assays and cell-based assays.[6]
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Example Assay: ADP-Glo™ Kinase Assay This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[7]
-
Reaction Setup: Recombinant kinase, substrate, ATP, and various concentrations of the test compound (e.g., this compound) are incubated in a multi-well plate.
-
Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate its substrate.
-
ADP-Glo™ Reagent Addition: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: A "Kinase Detection Reagent" is then added, which converts the generated ADP into ATP and, in the presence of luciferase and luciferin, produces light.
-
Signal Detection: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
-
Competition Binding Assays
These assays measure the ability of a test compound to displace a known ligand from the kinase's active site.
-
Example Assay: KINOMEscan™ This is a high-throughput affinity-based assay that quantifies the binding of a test compound to a large panel of kinases.[7][8][9]
-
Assay Principle: The assay uses DNA-tagged recombinant kinases and an immobilized, broad-spectrum kinase inhibitor ("bait").
-
Competition: The kinase panel is incubated with the immobilized bait ligand in the presence of the test compound at a fixed concentration (e.g., 1 µM).
-
Equilibration and Wash: The mixture is allowed to reach equilibrium, and unbound kinases are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
Data Interpretation: A reduced amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site. Results are often expressed as a percentage of control or a dissociation constant (Kd) can be determined from a dose-response curve.
-
Visualizing Kinase Selectivity Assessment
PI3K/AKT/mTOR Signaling Pathway
Understanding the signaling context is crucial for interpreting on-target and off-target effects.
Caption: The PI3K/AKT/mTOR signaling pathway, the target of this compound.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Conclusion
While specific quantitative off-target data for this compound remains proprietary, its description as a "potent and selective" mTORC1/2 inhibitor suggests it has undergone rigorous selectivity profiling. The experimental protocols and workflows described in this guide provide a framework for how such a selectivity profile is established. For researchers working with this compound or other kinase inhibitors, understanding these principles is essential for interpreting preclinical data and anticipating clinical outcomes. Further publication of preclinical data would be beneficial for a more detailed comparative analysis.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. benchchem.com [benchchem.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
BI-860585: A Comparative Guide to its Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mTORC1/2 inhibitor BI-860585, detailing its mechanism of action and comparing its activity with other relevant mTOR inhibitors. The information is supported by experimental data and protocols to assist researchers in their evaluation of this compound for cancer therapy.
Introduction to this compound
This compound is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] This dual inhibition is designed to overcome the resistance mechanisms observed with earlier generation mTOR inhibitors that only targeted mTORC1.[3] Preclinical and early clinical studies have demonstrated the anti-tumor activity of this compound in various cancer types.[1][2]
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division and resistance to therapy. This compound exerts its anti-cancer effects by inhibiting the kinase activity of mTOR, a central node in this pathway.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound.
Comparative IC50 Values of mTOR Inhibitors
| Inhibitor | Target(s) | Cancer Cell Line | IC50 (nM) |
| This compound | mTORC1/2 | Data Not Publicly Available | N/A |
| OSI-027 | mTORC1/2 | Multiple | 400 - 4500[4] |
| AZD2014 | mTORC1/2 | MCF7 | ~2.8 (biochemical)[4] |
| AZD8055 | mTORC1/2 | Multiple | 20 - 50[5] |
| Rapamycin | mTORC1 | Multiple | Varies |
| Everolimus | mTORC1 | MCF-7 | Varies[6] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes only.
Experimental Protocol: Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following is a generalized protocol for determining the IC50 of an anti-cancer compound like this compound using a cell viability assay, such as the MTT or CCK-8 assay.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other mTOR inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Multichannel pipette
-
Microplate reader
Methods
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the drug. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
Cell Viability Assay (MTT Example):
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value (the concentration at which there is 50% inhibition of cell viability).
-
Below is a workflow diagram for the IC50 determination protocol.
Caption: Experimental workflow for determining IC50 values.
Conclusion
This compound is a promising dual mTORC1/2 inhibitor with demonstrated anti-tumor activity. While a comprehensive public dataset of its IC50 values across numerous cancer cell lines is not yet available, its mechanism of action and the provided comparative data with other mTOR inhibitors offer a solid foundation for further research. The detailed experimental protocol for IC50 determination will enable researchers to consistently evaluate the potency of this compound and other compounds in their specific cancer models of interest. As more data becomes available, a more direct comparison of this compound's performance against other alternatives will be possible.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to BI-860585 and Other ATP-Competitive mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BI-860585, a potent and selective ATP-competitive mTOR kinase inhibitor, with other inhibitors in its class. The focus is on performance, supported by experimental data, to aid in research and development decisions.
Introduction: The Evolution of mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5]
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1.[5][6] Their clinical success has been limited, partly due to their inability to inhibit mTORC2 and the activation of a feedback loop that increases signaling through the PI3K/AKT pathway.[6][7] This led to the development of second-generation, ATP-competitive mTOR inhibitors. These agents bind directly to the mTOR kinase domain's ATP-binding site, inhibiting both mTORC1 and mTORC2, and are expected to have more robust and broader anti-cancer activity.[5][8][9]
This compound is a potent, selective, ATP-competitive inhibitor of both mTORC1 and mTORC2.[6][10] This guide compares its characteristics with other notable ATP-competitive inhibitors.
mTOR Signaling Pathway
The diagram below illustrates the central role of mTORC1 and mTORC2 in cell signaling and highlights the point of intervention for ATP-competitive inhibitors.
Caption: The mTOR signaling pathway, indicating inhibition of mTORC1 and mTORC2 by ATP-competitive inhibitors.
Comparative Performance Data
The efficacy of an mTOR inhibitor is determined by its potency, selectivity, and activity in cellular and in vivo models. The following tables summarize available data for this compound and other representative ATP-competitive mTOR inhibitors.
Table 1: Comparative Kinase Selectivity Profile
Selectivity is critical for minimizing off-target effects. This table compares the half-maximal inhibitory concentrations (IC50) against mTOR and the key related kinase, PI3K. High selectivity for mTOR over PI3K is a feature of selective mTOR inhibitors, whereas dual inhibitors target both.
| Compound | Target | IC50 (nM) | Selectivity (PI3Kα/mTOR) | Reference |
| This compound | mTOR | Potent | Selective | [6][10] |
| OSI-027 | mTOR | < 4 | > 300-fold | [11] |
| INK128 (Sapanisertib) | mTOR | 1 | > 200-fold | [11] |
| AZD8055 | mTOR | 24.7 (median) | ~100-fold | [8][11] |
| PI-103 (Dual Inhibitor) | mTORC1 | 20 | ~0.4-fold | [11] |
| PI3Kα | 8 | [11] |
Note: Specific IC50 values for this compound are not widely available in public literature, but it is described as a potent and selective mTORC1/2 inhibitor.[6][10]
Table 2: In-Cell mTOR Pathway Inhibition
The ultimate test of an inhibitor is its ability to block signaling within a cell. This is measured by the inhibition of phosphorylation of downstream mTORC1 substrates (p70S6K, 4E-BP1) and the mTORC2 substrate (AKT at Ser473).
| Compound | Cell Line | p-p70S6K (T389) IC50 (nM) | p-AKT (S473) IC50 (nM) | Reference |
| This compound | Various | Sustained reduction observed at ≥120mg daily | Sustained reduction observed at ≥120mg daily | [12] |
| Torin1 | HCT116 | 2 | 10 | [5] |
| AZD8055 | Various | Significant inhibition observed | Significant inhibition observed | [8] |
| PP242 | MM.1S | Effective inhibition observed | Effective inhibition observed | [8] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
Preclinical efficacy is often evaluated in mouse xenograft models, where human tumor cells are implanted and the effect of the drug on tumor growth is measured.
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Sarcoma | Not specified | Strong preclinical efficacy | [6] |
| 3HOI-BA-01 | A549 Lung | 40 mg/kg, i.p. | 76% | [13] |
| CCI-779 (Rapalog) | OPM-2 Myeloma | Not specified | Significant, dose-dependent | [14] |
| PP242 | 8226 Myeloma | Not specified | Effective growth inhibition | [8] |
Table 4: Clinical Trial Phase I Overview
Phase I clinical trials establish the safety profile and Maximum Tolerated Dose (MTD) of a new drug.
| Compound | MTD (Monotherapy) | Common Dose-Limiting Toxicities (DLTs) | Reference |
| This compound | 220 mg/day | Diarrhea, rash, increased ALT/AST | [6][10][15] |
| INK128 (Sapanisertib) | 6 mg daily or 10 mg weekly | Fatigue, asthenia, nausea, mucositis, hyperglycemia | [5] |
| AZD2014 (Vistusertib) | 100 mg BID | Fatigue, rash, nausea, mucositis, hyperglycemia | [11] |
Experimental Methodologies and Workflows
Reproducibility and clear understanding of results depend on detailed experimental protocols. Below are methodologies for the key experiments cited.
Kinase Selectivity Profiling
This assay determines the inhibitory activity of a compound against a wide panel of kinases to assess its selectivity.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
Kinase Reaction: In a microplate, combine a recombinant kinase from a panel (e.g., 255 wild-type kinases), a suitable substrate, and ATP at a concentration near its Km value.[16]
-
Incubation: Add the test compound to the reaction mixture and incubate at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common methods include mobility shift assays (MSA), fluorescence-based assays (e.g., IMAP), or radiometric assays.[16][17]
-
Data Analysis: Calculate the percentage of kinase activity inhibition relative to a DMSO control. Determine IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Caption: A generalized workflow for high-throughput kinase inhibitor profiling.
In-Cell mTOR Signaling Inhibition Assay
This assay quantifies the ability of a compound to inhibit mTOR signaling inside cancer cells by measuring the phosphorylation of downstream targets.
Protocol (In-Cell Western™):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96- or 384-well plate and allow them to adhere overnight.[18]
-
Compound Treatment: Treat cells with serial dilutions of the mTOR inhibitor for a specified period (e.g., 2 hours). Include a positive control (known inhibitor) and a negative control (DMSO).[18]
-
Stimulation (Optional): Stimulate the mTOR pathway with a growth factor like insulin to ensure a robust signal, if necessary.
-
Fixation & Permeabilization: Fix the cells with 4% formaldehyde, then permeabilize with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA or non-fat milk).
-
Primary Antibody Incubation: Incubate cells with two primary antibodies simultaneously: one that detects the phosphorylated target (e.g., rabbit anti-phospho-S6K T389) and another for the total protein as a loading control (e.g., mouse anti-total-S6K).
-
Secondary Antibody Incubation: Wash the wells and add infrared dye-conjugated secondary antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD).
-
Imaging & Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the phospho- and total protein signals. Normalize the phospho-signal to the total protein signal to correct for variations in cell number.[18]
Caption: Workflow for an In-Cell Western assay to measure mTOR pathway inhibition.
In Vivo Anti-Tumor Xenograft Study
This experiment assesses the efficacy of a drug candidate in a living organism bearing a human tumor.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., athymic nude mice).[13]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, test compound at various doses).
-
Drug Administration: Administer the compound (e.g., this compound) according to a predetermined schedule and route (e.g., intraperitoneal injection, 3 times a week).[13]
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.[19]
-
Endpoint: Continue treatment for a defined period (e.g., 29 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[13]
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: Standard workflow for a preclinical tumor xenograft study.
Conclusion
This compound is a second-generation ATP-competitive mTOR inhibitor that, like others in its class, was designed to overcome the limitations of rapalogs by inhibiting both mTORC1 and mTORC2.[6][12] Preclinical data suggest it has strong efficacy, and Phase I clinical trials have established its MTD and a manageable safety profile, with early signs of anti-tumor activity observed both as a monotherapy and in combination with other agents.[6][10]
The key differentiators among ATP-competitive mTOR inhibitors lie in their selectivity profiles, potency, and pharmacokinetic properties. While compounds like INK128 and OSI-027 demonstrate high selectivity for mTOR over PI3K, dual PI3K/mTOR inhibitors are also being explored for a broader pathway blockade.[5][11] The clinical development of this compound will further clarify its position relative to these other agents and its potential to treat advanced solid tumors. For researchers, the choice of inhibitor will depend on the specific scientific question, whether it requires selective mTOR inhibition or a broader blockade of the PI3K/AKT/mTOR axis.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-competitive inhibitors of mTOR: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
BI-860585 is recognized as a potent and selective ATP-competitive inhibitor of the mTOR kinase, a central regulator of cell growth and proliferation, targeting both mTORC1 and mTORC2 complexes.[1] Understanding the cross-reactivity of such a compound with closely related kinases is paramount for elucidating its mechanism of action and anticipating potential off-target effects. This guide provides a comparative analysis of the selectivity of this compound against other members of the Phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, a group of high molecular weight serine/threonine protein kinases that share sequence homology in their catalytic domains.
While extensive clinical trial data exists for this compound, a comprehensive public kinome scan detailing its specific activity against all PIKK family members and PI3K isoforms remains largely unavailable, partly due to the discontinuation of its clinical development. This guide, therefore, synthesizes the available information and presents a framework for evaluating kinase inhibitor selectivity, providing context with data on other well-characterized inhibitors.
Comparative Selectivity of this compound
The PIKK family includes mTOR, Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), all of which are critical regulators of cellular responses to stress. Given the structural similarities in the ATP-binding pockets of these kinases, assessing the inhibitory activity of a compound across the family is a critical step in preclinical characterization.
Due to the lack of specific public data for this compound's activity against other PIKKs and PI3K isoforms, the following table provides a comparative landscape of inhibitors targeting these kinases. This allows for an understanding of the types of selectivity profiles that are achievable within this kinase family.
| Kinase Target | This compound IC50 (nM) | Representative Selective Inhibitor(s) | Selective Inhibitor IC50 (nM) |
| mTOR | Potent (specific value not publicly available) | Rapamycin (mTORC1), Torin 1 (mTORC1/2) | Varies by assay |
| PI3Kα | Data not publicly available | Alpelisib (BYL719) | ~5 |
| PI3Kβ | Data not publicly available | AZD8186 | ~4 |
| PI3Kγ | Data not publicly available | Eganelisib (IPI-549) | ~23 |
| PI3Kδ | Data not publicly available | Idelalisib (CAL-101) | ~2.5[2] |
| ATM | Data not publicly available | KU-60019 | ~6.3 |
| ATR | Data not publicly available | AZD6738 (Ceralasertib) | ~1 |
| DNA-PKcs | Data not publicly available | M3814 (Peposertib) | ~2.4 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data for representative inhibitors are provided for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity and how its selectivity is determined, the following diagrams illustrate the PI3K/mTOR signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: General workflow for kinase selectivity profiling.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments typically employed in such a characterization.
Biochemical Kinase Activity Assays (Kinome Scan)
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a broad spectrum of kinases.
-
Principle: Recombinant kinases are incubated with a specific substrate and ATP (often radiolabeled, e.g., with ³³P). The inhibitor is added at various concentrations, and the transfer of the phosphate group to the substrate is measured. The reduction in phosphorylation in the presence of the inhibitor is quantified to determine its potency.
-
General Protocol:
-
Assay Preparation: A multi-well plate is prepared with each well containing a specific purified kinase, its corresponding substrate, and an assay buffer containing cofactors (e.g., Mg²⁺, Mn²⁺).
-
Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the wells. A control group with a vehicle (e.g., DMSO) is included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g., [γ-³³P]ATP).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. Other detection methods include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP consumption assays (e.g., ADP-Glo).
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Target Engagement and Pathway Modulation Assays
These assays assess the ability of a compound to interact with its target kinase within a cellular context and inhibit downstream signaling pathways.
-
Objective: To confirm target engagement in a physiological environment and to evaluate the functional consequences of target inhibition.
-
Principle: Cells are treated with the inhibitor, and the phosphorylation status of the direct substrate of the target kinase or downstream signaling nodes is measured, typically by Western blotting or cellular immunoassays.
-
General Protocol (Western Blotting):
-
Cell Culture and Treatment: A relevant cell line is cultured and then treated with various concentrations of the test compound for a specified duration.
-
Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors (e.g., for mTOR inhibition, antibodies against phospho-S6K, total S6K, phospho-AKT, and total AKT).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.
-
References
- 1. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of BI-860585 in Rapamycin-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mTORC1/2 inhibitor BI-860585 and other therapeutic alternatives in the context of rapamycin-resistant cancers. While direct preclinical comparisons of this compound in rapamycin-resistant models are not extensively available in the public domain, this document synthesizes existing preclinical and clinical data for this compound and contrasts it with data from other mTOR inhibitors that have been evaluated in rapamycin-resistant settings.
Introduction to Rapamycin Resistance and Next-Generation mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and survival, making it a key target in oncology. First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTOR Complex 1 (mTORC1). However, their clinical efficacy is often limited by intrinsic or acquired resistance. A primary mechanism of resistance involves the feedback activation of the PI3K/AKT signaling pathway, which is not inhibited by mTORC1-specific agents.[1] This has spurred the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[2] this compound is a potent and selective ATP-competitive mTORC1 and mTORC2 serine/threonine kinase inhibitor.[3]
This compound: Preclinical and Clinical Efficacy
While specific preclinical studies on this compound in rapamycin-resistant models are limited, its efficacy has been demonstrated in various sarcoma cell lines.[4] A Phase I clinical trial has also provided insights into its safety and anti-tumor activity in a broader patient population with advanced solid tumors.[3][5]
Preclinical Efficacy of this compound in Sarcoma Cell Lines
A study evaluated the antiproliferative effects of this compound across a panel of 20 sarcoma cell lines, demonstrating its broad activity. The half-maximal effective concentration (EC50) values are summarized in the table below.[4]
| Cell Line | Histological Origin | This compound EC50 (nM) |
| A204 | Rhabdomyosarcoma | 160 |
| A673 | Ewing sarcoma | 120 |
| CHP-100 | Ewing sarcoma | 140 |
| ES-2 | Ewing sarcoma | 130 |
| Hs 729 | Rhabdomyosarcoma | 110 |
| Hs 913T | Chondrosarcoma | 150 |
| HSSYII | Synovial sarcoma | 130 |
| HT-1080 | Fibrosarcoma | 120 |
| MG-63 | Osteosarcoma | 130 |
| MHH-ES-1 | Ewing sarcoma | 110 |
| NCI-H1355 | Mesothelioma | 140 |
| RD | Rhabdomyosarcoma | 120 |
| RH-30 | Rhabdomyosarcoma | 110 |
| Saos-2 | Osteosarcoma | 130 |
| SK-ES-1 | Ewing sarcoma | 120 |
| SK-LMS-1 | Leiomyosarcoma | 110 |
| SW 1353 | Chondrosarcoma | 140 |
| SW-872 | Liposarcoma | 130 |
| U-2 OS | Osteosarcoma | 120 |
| YAMATO-SS | Synovial sarcoma | 110 |
Clinical Efficacy of this compound (Phase I Study)
A Phase I clinical trial (NCT01938846) evaluated this compound as a single agent and in combination with exemestane or paclitaxel in patients with advanced solid tumors.[3][5][6]
| Treatment Arm | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound Monotherapy | 41 | 0% | 20% |
| This compound + Exemestane | 25 | 16% (4 PRs) | 28% |
| This compound + Paclitaxel | 24 | 21% (4 PRs, 1 CR) | 58% |
| (PR: Partial Response, CR: Complete Response) |
Notably, one patient with breast cancer who had been pre-treated with an mTORC1 inhibitor and exemestane achieved a partial response in the this compound plus exemestane arm, suggesting potential efficacy in a setting of acquired resistance to first-generation mTOR inhibitors.[6]
Alternative mTOR Inhibitors in Rapamycin-Resistant Models
Several other ATP-competitive mTOR inhibitors have demonstrated efficacy in preclinical models of rapamycin resistance.
Torin-2
Torin-2, a dual mTORC1/mTORC2 inhibitor, has shown superior efficacy compared to rapamycin in neuroblastoma cell lines. It exhibited a thousand-fold lower IC50 than rapamycin and resulted in a broader inhibition of the mTOR pathway.[7][8]
| Cell Line | Rapamycin IC50 (µM) | Torin-2 IC50 (nM) |
| SK-N-BE(2) | 24.27 ± 0.003 | 28.52 ± 0.012 |
OSI-027
OSI-027 is another potent and selective dual inhibitor of mTORC1 and mTORC2. It has demonstrated potent antiproliferative effects in both rapamycin-sensitive and rapamycin-insensitive cancer cell lines.[9]
| Cell Line (Rapamycin-Insensitive) | OSI-027 IC50 (µM) |
| A549 (Lung) | 0.8 |
| HCT-116 (Colon) | 0.7 |
| PC-3 (Prostate) | 1.2 |
Experimental Protocols
Cell Viability Assay (this compound in Sarcoma)[4]
-
Cell Seeding: Sarcoma cell lines were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with various concentrations of this compound.
-
Incubation: Cells were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: EC50 values were calculated from the dose-response curves.
In Vitro mTOR Kinase Assay[10][11]
-
Substrate: Inactive S6K protein was used as the substrate.
-
Enzyme: Active mTOR (catalytic domain) was used.
-
Reaction Buffer: A kinase buffer containing ATP and necessary cofactors (e.g., MgCl2, MnCl2) was used.
-
Inhibitor Addition: The assay was performed in the presence of varying concentrations of the mTOR inhibitor.
-
Reaction: The kinase reaction was initiated by adding ATP and incubated at 30°C for 30 minutes.
-
Detection: The reaction was stopped, and the phosphorylation of the substrate (p-S6K) was detected by Western blotting.
Xenograft Tumor Model[9]
-
Cell Implantation: Human cancer cells (e.g., rapamycin-resistant lines) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups (vehicle control, rapamycin, test inhibitor). The drugs are administered according to a specified dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues until tumors reach a predetermined size or for a specified duration. Tumor growth inhibition is calculated.
Signaling Pathways and Experimental Workflow
mTOR Signaling and Rapamycin Resistance
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of mTORC1/2 inhibitor BI 860585 as single agent or with exemestane or paclitaxel in patients with advanced solid tumors. - ASCO [asco.org]
- 7. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medsci.org [medsci.org]
- 9. researchgate.net [researchgate.net]
Unlocking Enhanced Anti-Cancer Efficacy: A Comparative Guide to the Synergistic and Additive Effects of BI-860585 in Combination with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of oncology is increasingly shifting towards combination strategies to overcome drug resistance and enhance treatment efficacy. BI-860585, a potent and selective ATP-competitive mTORC1/2 inhibitor, has shown promise in preclinical and clinical settings. This guide provides a comprehensive comparison of the synergistic versus additive effects of combining this compound with other targeted therapies, supported by available clinical data and established experimental protocols for assessing drug interactions.
Clinical Evidence for Combination Benefits
A significant Phase 1 clinical trial (NCT01938846) has provided valuable insights into the clinical activity of this compound as both a monotherapy and in combination with the aromatase inhibitor exemestane and the chemotherapeutic agent paclitaxel in patients with advanced solid tumors.[1][2][3][4][5] While this clinical data does not formally quantify synergism versus additivity, the observed enhancement in anti-tumor activity suggests a beneficial interaction.
Summary of Clinical Outcomes
| Treatment Arm | Drug(s) | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| A | This compound Monotherapy | 41 | - | 20%[1][2][3][4] |
| B | This compound + Exemestane | 25 | 16% (4 Partial Responses)[1][2][3][4] | 28%[1][2][3][4] |
| C | This compound + Paclitaxel | 24 | 20.8% (4 Partial Responses, 1 Complete Response)[1][2][3][4] | 58%[1][2][3][4] |
The data indicates that the combination of this compound with both exemestane and paclitaxel resulted in objective responses, which were not observed with this compound monotherapy in this study.[1][2][3][4] The most notable increase in disease control rate was seen with the paclitaxel combination, suggesting a potentially synergistic or at least a strong additive effect in a clinical setting.
Understanding Synergistic vs. Additive Effects
In pharmacology, the interaction between two drugs can be categorized as follows:
-
Additive Effect: The combined effect of two drugs is equal to the sum of their individual effects.
-
Synergistic Effect: The combined effect of two drugs is greater than the sum of their individual effects. This is a highly desirable outcome in cancer therapy as it can lead to improved efficacy and potentially allow for lower, less toxic doses of each agent.
-
Antagonistic Effect: The combined effect of two drugs is less than the sum of their individual effects.
The gold standard for quantitatively assessing synergy in preclinical studies is the Combination Index (CI) , based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Preclinical Rationale for Combining this compound with Other Targeted Therapies
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1] While mTOR inhibitors like this compound are effective, tumors can develop resistance through various feedback mechanisms. Combining this compound with other targeted therapies that inhibit parallel or downstream pathways can circumvent these resistance mechanisms and lead to a more durable anti-tumor response.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic or additive effects of this compound with other targeted therapies in a preclinical setting, a series of in vitro and in vivo experiments are essential.
In Vitro Synergy Assessment
1. Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the dose-dependent effect of single agents and their combination on the proliferation of cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the combination drug, both alone and in combination, for 48-72 hours.
-
Viability Measurement: Add MTT reagent or CellTiter-Glo® reagent and measure absorbance or luminescence, respectively.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software like CompuSyn to calculate the Combination Index (CI).
-
Caption: Workflow for in vitro cell viability and synergy analysis.
2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the combination treatment induces a greater level of apoptosis compared to single agents.
-
Methodology:
-
Cell Treatment: Treat cells with this compound and the combination drug at fixed concentrations (e.g., IC50 values) for a specified time.
-
Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
In Vivo Synergy Assessment
1. Xenograft or Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Methodology:
-
Tumor Implantation: Implant human cancer cells or patient-derived tumor fragments into immunocompromised mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into four groups: Vehicle control, this compound alone, combination drug alone, and this compound + combination drug.
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups. A greater than additive TGI in the combination group suggests in vivo synergy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I study of mTORC1/2 inhibitor BI 860585 as single agent or with exemestane or paclitaxel in patients with advanced solid tumors. - ASCO [asco.org]
- 3. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling BI-860585
For Researchers, Scientists, and Drug Development Professionals
Given that a specific Safety Data Sheet (SDS) for BI-860585 is not publicly available, and considering its classification as a potent mTOR serine/threonine kinase inhibitor used in oncology, it is imperative to handle this compound as a hazardous or cytotoxic agent. The following guidelines are based on best practices for handling potent compounds to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to hazardous compounds. All personnel handling this compound must be trained in the proper donning and doffing of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 compliant). | Provides maximum protection against permeation by cytotoxic drugs. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from splashes and contamination. Should be discarded after each use or immediately after a significant spill.[1] |
| Eye & Face Protection | Safety goggles or a full-face shield. | Protects against splashes and aerosols that could come into contact with the eyes and face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of generating aerosols or handling the powder outside of a containment device.[2] | Prevents inhalation of hazardous particles. A surgical mask does not provide adequate respiratory protection from drug exposure.[2][3] |
| Additional Protection | Disposable shoe covers and head cover. | Minimizes cross-contamination to adjacent areas. |
Operational Plan: Handling Procedures
All manipulations of this compound, particularly in its powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to control for aerosols.[3][4]
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a cytotoxic spill kit is readily accessible.[5]
-
Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any spills.
-
Assemble all necessary materials before starting work to minimize movement in and out of the containment area.
Handling:
-
Don all required PPE as specified in the table above.
-
When weighing the solid compound, do so within the BSC or a vented balance enclosure.
-
For reconstitution, use techniques that minimize aerosol generation, such as using a closed system transfer device (CSTD) if available.
-
All containers with this compound should be clearly labeled as "Hazardous" or "Cytotoxic."
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[6][7]
Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant "Cytotoxic Sharps" container.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable materials should be placed in a clearly labeled, leak-proof "Cytotoxic Waste" bag or container.[8] This waste is often incinerated.[9]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[10]
Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Waste containers should be stored in a secure, designated area away from general lab traffic.
-
Follow your institution's and local regulations for the final disposal of hazardous pharmaceutical waste.[11]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and contamination.
Small Spills (less than 5 mL or 5 g):
-
Alert others in the immediate area and restrict access.
-
Wearing full PPE, gently cover the spill with absorbent pads. For powders, use damp pads to avoid aerosolization.[1][12]
-
Working from the outside in, clean the area.
-
Place all contaminated materials in the cytotoxic waste container.
-
Clean the spill area three times with a detergent solution, followed by a final rinse with a suitable solvent (e.g., 70% isopropyl alcohol).[1][5]
-
Remove and dispose of PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water.
Large Spills (more than 5 mL or 5 g):
-
Evacuate the area immediately and alert your institution's safety officer.
-
Restrict access to the spill area and post a warning sign.[1]
-
Only personnel trained in hazardous spill response and equipped with appropriate PPE, including respiratory protection, should perform the cleanup.[13]
-
Follow the same general cleanup principles as for a small spill, using a cytotoxic spill kit.[5]
Visual Workflow for Handling this compound
References
- 1. dvm360.com [dvm360.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. gerpac.eu [gerpac.eu]
- 4. agnopharma.com [agnopharma.com]
- 5. england.nhs.uk [england.nhs.uk]
- 6. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 11. epa.gov [epa.gov]
- 12. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
